Ethyl 3-(3-nitrophenyl)propiolate CAS number and properties
Executive Summary Ethyl 3-(3-nitrophenyl)propiolate (Ethyl 3-(3-nitrophenyl)prop-2-ynoate) is an electron-deficient acetylenic ester widely utilized in organic synthesis and medicinal chemistry. Characterized by a triple...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 3-(3-nitrophenyl)propiolate (Ethyl 3-(3-nitrophenyl)prop-2-ynoate) is an electron-deficient acetylenic ester widely utilized in organic synthesis and medicinal chemistry. Characterized by a triple bond conjugated with both an ester carbonyl and a nitro-substituted aromatic ring, this compound serves as a potent Michael acceptor and a dipolarophile in "Click" chemistry (1,3-dipolar cycloadditions).
Its primary utility lies in the synthesis of nitrogen-containing heterocycles (e.g., triazoles, isoxazoles, quinolines) and as a linker in fragment-based drug discovery (FBDD). This guide details its chemical identity, synthesis protocols, reactivity profiles, and safety considerations.
Chemical Identity & Properties
While the parent acid (3-nitrophenylpropiolic acid) is widely indexed, the ethyl ester is often synthesized in situ or on-demand. The following data establishes its chemical baseline.
The most robust route for high-purity synthesis is the Sonogashira Coupling , which avoids the harsh conditions of direct esterification of the sensitive alkynyl acid.
Method A: Sonogashira Coupling (Recommended)
This protocol couples commercially available ethyl propiolate with 1-iodo-3-nitrobenzene.
Reagents:
1-Iodo-3-nitrobenzene (1.0 equiv)
Ethyl propiolate (1.2 equiv) [CAS: 623-47-2]
Pd(PPh₃)₂Cl₂ (2-5 mol%)
CuI (1-2 mol%)
Triethylamine (Et₃N) (3.0 equiv)
Solvent: THF or DMF (anhydrous)
Protocol:
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
Dissolution: Dissolve 1-iodo-3-nitrobenzene in anhydrous THF (0.2 M concentration).
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI. Stir for 5 minutes until the solution turns dark (active Pd(0) species generation).
Reagent Addition: Add Et₃N followed by the dropwise addition of Ethyl propiolate.
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).
Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), water, and brine. Dry over Na₂SO₄.
Alkyne Warning: Acetylenic esters can be reactive. Store below 4°C to prevent polymerization.
Nitro Group: While stable, nitro compounds can be energetic. Avoid high heat or shock during scale-up.
Disposal: Treat as hazardous organic waste. Do not mix with strong oxidizers or reducing agents.
References
Sonogashira Coupling Mechanism & Protocols
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
Parent Acid Identification (CAS 4996-15-0)
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 348716, 3-(3-Nitrophenyl)propiolic acid. Link
Ethyl Propiolate Reactivity (Michael Addition)
Neferu, A. M. (2013).[1] One-pot reactions of ethyl propiolate. UR Scholarship Repository. Link
Azide-Alkyne Cycloaddition Kinetics
Jasiński, R. (2023). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. Molecules. Link
Parent Ester Properties (Ethyl Phenylpropiolate)
Sigma-Aldrich.[2] Product Specification: Ethyl phenylpropiolate (CAS 2216-94-6).[2][3][4][5] Link
Author: BenchChem Technical Support Team. Date: March 2026
Structural Anatomy & Electronic Characterization
Ethyl 3-(3-nitrophenyl)propiolate (IUPAC: Ethyl 3-(3-nitrophenyl)prop-2-ynoate) represents a highly functionalized "push-pull" conjugated system, though the meta-substitution subtly alters the classic electronic distribution.
Electronic Architecture
The molecule features a central alkyne linker flanking two electron-withdrawing groups (EWGs):
The Ethyl Ester: Directly conjugates with the alkyne, lowering the LUMO energy of the triple bond, making the
-carbon (relative to the carbonyl) highly electrophilic.
The 3-Nitrophenyl Ring: The nitro group (
) is a strong EWG. However, because it is in the meta position, its resonance withdrawal is not directly conjugated to the alkyne. Instead, it exerts a strong inductive withdrawal (-I) through the -framework, deactivating the phenyl ring and further polarizing the alkyne.
Key Chemical Feature: The molecule acts as a potent Michael Acceptor and a Dipolarophile . The electron-deficient nature of the alkyne makes it susceptible to nucleophilic attack and cycloadditions, a property exploited heavily in fragment-based drug discovery (FBDD) for covalent inhibitors or heterocycle synthesis.
Feature
Chemical Character
Reactivity Implication
Alkyne ()
Electron-deficient
High susceptibility to Michael addition (amines/thiols).
Nitro ()
Inductive withdrawing
Deactivates arene; increases acidity of neighboring protons.
Ester ()
Carbonyl polarization
Directs nucleophilic attack to the -carbon.
Synthetic Pathways & Optimization
The most robust route to synthesize this scaffold is the Sonogashira Cross-Coupling . While direct esterification of 3-nitrophenylpropiolic acid is possible, the acid precursor is expensive and less stable. The cross-coupling of 1-iodo-3-nitrobenzene with ethyl propiolate is the industry standard for scalability and convergence.
Rationale: We utilize a Pd(II) precatalyst which is reduced in situ to Pd(0). Copper(I) iodide is essential to form the copper acetylide intermediate, which transmetalates to palladium faster than the free alkyne can react.
Degassing (Critical): The presence of oxygen promotes the Glaser homocoupling of ethyl propiolate (forming diethyl hexadiynedioate). You must sparge the solvent (THF or
) with argon/nitrogen for at least 30 minutes prior to reaction.
Catalyst Loading: Charge the reaction vessel with 1-iodo-3-nitrobenzene,
, and CuI under an inert atmosphere.
Addition: Add the degassed solvent/base mixture. Finally, add ethyl propiolate dropwise via syringe.
Note: Adding the alkyne last ensures the Pd-oxidative addition complex is ready to receive the transmetalating copper species.
Reaction: Stir at Room Temperature (RT) for 4–12 hours. If conversion is sluggish (monitored by TLC), mild heating to 40°C is permissible, but avoid high heat to prevent alkyne polymerization.
Workup: Dilute with EtOAc. Wash with 1M HCl (to remove amine base and copper salts), followed by brine. Dry over
.
Purification: Flash column chromatography (Hexanes/EtOAc). The product typically elutes as a pale yellow solid/oil.
Caption: Convergent synthesis via Sonogashira coupling. Degassing is required to suppress Glaser homocoupling.
Reactivity Profile & Pharmacophore Utility
This molecule is a versatile linchpin in medicinal chemistry, primarily serving as a precursor for heterocycles or as a covalent warhead.
A. 1,3-Dipolar Cycloaddition (Click Chemistry)
The electron-deficient alkyne is an excellent dipolarophile.
Reaction: Reacts with organic azides (
) to form 1,4-disubstituted 1,2,3-triazoles .
Utility: Bioisostere for amide bonds in peptidomimetics.
Conditions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields the 1,4-regioisomer exclusively. Thermal Huisgen cycloaddition yields a mixture of 1,4- and 1,5-isomers.
B. Pyrazole Synthesis
Reaction: Condensation with hydrazine or substituted hydrazines.
Mechanism: Initial Michael addition of the hydrazine nitrogen to the
-carbon, followed by intramolecular cyclization onto the ester carbonyl.
Product: 3-(3-nitrophenyl)-pyrazol-5-ones.
C. Selective Reduction
Lindlar Catalyst: Reduces the alkyne to the (Z)-alkene (cinnamate derivative).
Pd/C + H2: Reduces both the alkyne (to alkane) and the nitro group (to aniline), yielding Ethyl 3-(3-aminophenyl)propanoate . This is a common route to scaffold diversification.
Caption: Divergent synthetic utility. The scaffold allows access to triazoles, pyrazoles, and aniline derivatives.
Analytical Fingerprinting
To validate the structure, researchers should look for these specific spectroscopic signatures.
Method
Diagnostic Signal
Assignment
IR Spectroscopy
~2220
Stretch (Distinct due to asymmetry)
1705–1720
Ester Stretch
1530 & 1350
Asymmetric/Symmetric Stretch
-NMR
1.3 (t) & 4.3 (q)
Ethyl ester group (, )
7.5 – 8.5 (m, 4H)
Aromatic protons. Look for the deshielded proton between and Alkyne (H2).
-NMR
~80–90 ppm
Alkyne carbons (distinct from alkene/aromatic)
~153 ppm
Carbonyl carbon
Safety & Handling
Energetic Potential: While not a primary explosive, compounds containing both nitro groups and alkynes possess high potential energy. Do not distill the neat compound at high temperatures.
Sensitizer: Alkynyl esters are potent alkylating agents (Michael acceptors). They can alkylate cysteine residues in skin proteins, leading to severe contact dermatitis. Double-gloving and handling in a fume hood are mandatory.
Storage: Store at 4°C under inert gas. Alkynes can polymerize upon prolonged exposure to light or radical initiators.
References
Sonogashira Coupling Mechanism & Optimization
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
Reactivity of Alkynyl Esters (Michael Addition)
Yuan, Y., et al. (2021). Recent Advances in the Synthesis of Heterocycles via Reactions of Alkynyl Esters. Organic Chemistry Frontiers.
Physical Properties & Safety (Nitroaromatics)
PubChem Compound Summary for Ethyl 3-(3-nitrophenyl)
Synthesis of 3-Nitrophenylpropiolic Acid Derivatives
Moon, J., et al. (2009). Palladium-Catalyzed Oxidative Alkynylation of Arenes. Journal of Organic Chemistry.
Ethyl (3-nitrophenyl)prop-2-ynoate synthesis from 3-nitrobenzaldehyde
An In-Depth Technical Guide on the Synthesis of Ethyl (3-Nitrophenyl)prop-2-ynoate Executive Summary The synthesis of ethyl (3-nitrophenyl)prop-2-ynoate from 3-nitrobenzaldehyde presents a unique chemoselectivity challen...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Synthesis of Ethyl (3-Nitrophenyl)prop-2-ynoate
Executive Summary
The synthesis of ethyl (3-nitrophenyl)prop-2-ynoate from 3-nitrobenzaldehyde presents a unique chemoselectivity challenge. The target molecule contains two highly reactive moieties: an electrophilic ethyl ester and a strongly electron-withdrawing, reducible nitro group. Traditional alkyne synthesis methods—such as the Corey-Fuchs reaction or the Seyferth-Gilbert homologation followed by strong-base deprotonation (e.g., using
-BuLi or Grignard reagents)—are fundamentally incompatible with this substrate. Strong organometallic bases readily attack the nitroaromatic system, leading to reduction, nucleophilic aromatic substitution (), or polymerization.
To bypass these limitations, this technical guide details a highly reliable, transition-metal-free, and organolithium-free three-step sequence :
Horner-Wadsworth-Emmons (HWE) Olefination
Electrophilic Bromination
Double Dehydrobromination
This protocol ensures high yields, excellent chemoselectivity, and utilizes self-validating analytical checkpoints at every stage.
Strategic Rationale & Pathway Selection
As an application scientist, selecting a synthetic route requires balancing atom economy with functional group tolerance. The chosen pathway leverages a "build-and-eliminate" strategy.
First, the aldehyde is converted to an
-unsaturated ester via a modified Horner-Wadsworth-Emmons (HWE) reaction. We employ the Masamune-Roush conditions (LiCl and an amine base) rather than harsh hydrides (like NaH)[1]. The lithium cation coordinates with the phosphonate oxygens, significantly increasing the acidity of the -protons. This allows a mild, non-nucleophilic base like DBU to generate the enolate, preventing base-catalyzed degradation of the nitrobenzaldehyde and ensuring near-exclusive -stereoselectivity[2].
Next, the resulting cinnamate derivative undergoes electrophilic bromination to form a vicinal dibromide. Finally, a double ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
elimination is triggered using an excess of DBU. DBU is critical here: it is a strong, sterically hindered amidine base that drives the dehydrohalogenation to the alkyne without acting as a nucleophile, thereby preventing the hydrolysis of the ethyl ester that would inevitably occur if aqueous hydroxides were used.
Strategic three-step synthetic pathway from 3-nitrobenzaldehyde to the target alkyne.
Step-by-Step Experimental Methodologies
Phase 1: Synthesis of Ethyl (E)-3-(3-nitrophenyl)acrylate
Objective: Highly stereoselective olefination of the aldehyde.
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Reagent Loading: Add anhydrous acetonitrile (50 mL), anhydrous lithium chloride (LiCl, 1.2 eq, 12.0 mmol), and triethyl phosphonoacetate (TEPA, 1.1 eq, 11.0 mmol). Stir for 10 minutes at room temperature to allow the Li-phosphonate complex to form[1].
Base Addition: Dropwise add DBU (1.1 eq, 11.0 mmol). The solution will become slightly cloudy as the enolate forms. Stir for 15 minutes.
Substrate Addition: Add 3-nitrobenzaldehyde (1.0 eq, 10.0 mmol) in one portion.
Reaction & Workup: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane/EtOAc 8:2). Once complete, quench with saturated aqueous
(50 mL). Extract with ethyl acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.
Self-Validation:
NMR should reveal two distinct doublets at ppm and ppm with a coupling constant of Hz, confirming the strictly -geometry of the newly formed alkene.
Phase 2: Synthesis of Ethyl 2,3-dibromo-3-(3-nitrophenyl)propanoate
Objective: Anti-addition of bromine across the electron-deficient double bond.
Setup: Dissolve the crude ethyl
-3-(3-nitrophenyl)acrylate (10.0 mmol) in anhydrous chloroform (, 40 mL) in a 100 mL flask. Shield the flask from direct light using aluminum foil.
Bromination: Cool the solution to 0 °C using an ice bath. Slowly add molecular bromine (
, 1.1 eq, 11.0 mmol) dropwise via a pressure-equalizing addition funnel.
Reaction & Workup: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The electron-withdrawing nitro group slows the electrophilic attack, necessitating a longer reaction time. Quench the unreacted bromine with a 10% aqueous solution of sodium thiosulfate (
, 30 mL) until the red color dissipates. Extract with dichloromethane, dry over , and concentrate.
Self-Validation:
NMR will show the disappearance of the alkene doublets and the emergence of two new vicinal methine doublets (CH-Br) between 4.8 and 5.4 ppm ( Hz).
Phase 3: Synthesis of Ethyl (3-nitrophenyl)prop-2-ynoate
Objective: Double dehydrobromination via an
mechanism.
Setup: Dissolve the dibromide intermediate (10.0 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.
Elimination: Add DBU (3.0 eq, 30.0 mmol) dropwise at room temperature. The reaction mixture will darken, and a white precipitate (DBU·HBr salt) will begin to form[3].
Heating: Heat the mixture to 60 °C for 4 hours to drive the second, more difficult elimination step (vinyl bromide to alkyne).
Workup & Purification: Cool to room temperature, dilute with diethyl ether (100 mL), and wash sequentially with 1M HCl (
mL) to remove excess DBU, followed by saturated and brine. Dry over and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 95:5 to 80:20).
Self-Validation:
NMR will show the complete disappearance of the CH-Br protons. NMR is the definitive checkpoint, revealing two new quaternary alkyne carbons in the 80–85 ppm region.
Step-by-step experimental workflow and purification process for the three-phase synthesis.
Quantitative Data & Yield Analysis
To assist in scale-up and reagent preparation, the following table summarizes the stoichiometric requirements and expected yields based on a standard 10.0 mmol scale optimization.
Step
Chemical Entity
MW ( g/mol )
Equivalents
Amount
Expected Yield (%)
1
3-Nitrobenzaldehyde
151.12
1.0
1.51 g
-
1
Triethyl phosphonoacetate
224.19
1.1
2.47 g (2.18 mL)
-
1
Ethyl (E)-3-(3-nitrophenyl)acrylate
221.21
-
~1.99 g
85 - 90%
2
Bromine ()
159.81
1.1
1.58 g (0.51 mL)
-
2
Ethyl 2,3-dibromo-3-(3-nitrophenyl)propanoate
381.02
-
~3.16 g
85 - 95%
3
DBU
152.24
3.0
4.57 g (4.48 mL)
-
3
Ethyl (3-nitrophenyl)prop-2-ynoate
219.19
-
~1.53 g
75 - 85%
Note: DBU equivalents in Step 3 are calculated at 3.0 eq to ensure complete neutralization of the two equivalents of HBr generated, with a 1.0 eq excess to drive the reaction kinetics forward.
References
Title: Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds
Source: Tetrahedron Letters (National Institutes of Health / PMC)
URL: [Link][1]
Title: Metal-Catalyzed Synthesis and Transformations of β-Haloenol Esters
Source: MDPI (Molecules)
URL: [Link][3]
Covalent vs. Reversible Targeting: A Comparative Analysis of 3-Nitrophenylpropiolic Acid Ethyl Ester and Cinnamate Derivatives in Drug Development
Executive Summary In modern drug discovery, the strategic selection of electrophilic scaffolds dictates whether a molecule will act as a reversible ligand or a Targeted Covalent Inhibitor (TCI). This technical guide prov...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the strategic selection of electrophilic scaffolds dictates whether a molecule will act as a reversible ligand or a Targeted Covalent Inhibitor (TCI). This technical guide provides an in-depth comparative analysis of two distinct
-unsaturated ester classes: cinnamate derivatives (alkenes) and 3-nitrophenylpropiolic acid ethyl ester (an alkyne). While cinnamates are widely leveraged for their reversible binding and antioxidant properties in neurodegenerative diseases, propiolates serve as highly reactive Michael acceptors designed to irreversibly modify catalytic cysteine residues in oncology and antiviral applications.
Structural and Electronic Profiling
The fundamental divergence in the pharmacological utility of these two scaffolds stems from their carbon hybridization and electronic distribution.
Cinnamate Derivatives: Featuring an sp²-hybridized alkene conjugated with an aromatic ring and an ester moiety, cinnamates exhibit moderate electrophilicity. This structural stability allows them to circulate without indiscriminately reacting with biological nucleophiles. Consequently, they are frequently utilized as1[1] and ROS scavengers[2].
3-Nitrophenylpropiolic Acid Ethyl Ester: This scaffold features an sp-hybridized alkyne. The increased s-character of the sp orbital makes the carbons significantly more electronegative than their sp² counterparts. When coupled with the strong inductive and resonance electron-withdrawing effects of the 3-nitro group, the
-carbon becomes exceptionally electron-deficient. This transforms the molecule into a potent 3[3].
Mechanistic Pathways in Drug Design
The reactivity profile of a scaffold dictates its biological mechanism of action. Cinnamates primarily engage in non-covalent interactions or act as electron donors to neutralize reactive oxygen species (ROS), making them ideal for1[1].
Conversely, propiolate derivatives undergo rapid 4[4] with thiol groups. Recent 5[5] have demonstrated that while cinnamate analogs show negligible protease inhibitory activity, propiolates act as highly potent cysteine modifiers, enabling the development of 6[6].
Divergent pharmacological pathways of cinnamate and propiolate scaffolds.
Experimental Workflows
To accurately leverage these compounds, rigorous synthetic and analytical protocols are required. Below are self-validating methodologies for synthesizing the propiolate ester and profiling its reactivity against cinnamates.
Protocol A: Synthesis of Ethyl 3-(3-nitrophenyl)propiolate via Sonogashira Coupling
While cinnamates are often synthesized via 7[7], propiolates require milder conditions to preserve the reactive alkyne.
Preparation: In an oven-dried Schlenk flask under argon, dissolve 1-iodo-3-nitrobenzene (1.0 equiv) and ethyl propiolate (1.2 equiv) in anhydrous THF.
Catalyst Addition: Add
(0.02 equiv) and (0.04 equiv).
Base Addition: Slowly add triethylamine (2.0 equiv) dropwise. The solution will darken, indicating the formation of the active Pd(0) species.
Reaction Monitoring: Stir at room temperature for 4 hours. Monitor via GC-MS using dodecane as an internal standard.
Workup: Quench with saturated aqueous
, extract with ethyl acetate, dry over , and purify via flash chromatography (Hexanes/EtOAc).
Causality behind experimental choices: The Sonogashira cross-coupling is selected over the esterification of propiolic acid because it avoids harsh acidic conditions that can lead to the hydration of the highly electrophilic alkyne into a
-keto ester.
Self-Validating System: The inclusion of an internal standard (dodecane) ensures that the conversion metrics observed via GC-MS are absolute. If the internal standard ratio fluctuates, it immediately flags solvent evaporation or injection errors, validating the reaction's completion.
Protocol B: Kinetic Profiling of Thia-Michael Additions (GSH Assay)
To quantify the electrophilicity of the synthesized propiolate versus a cinnamate derivative, a Glutathione (GSH) reactivity assay is employed.
Solution Preparation: Prepare a 10 mM stock of GSH in 100 mM Potassium Phosphate buffer (pH 7.4). Prepare 100
M stocks of ethyl 3-(3-nitrophenyl)propiolate and ethyl cinnamate in DMSO.
Incubation: Mix the electrophile (final concentration 1
M) with GSH (final concentration 100 M) at 37°C.
Time-Course Quenching: At defined intervals (0, 5, 10, 30, 60, 120 mins), extract 50
L aliquots and quench with 50 L of 1% formic acid in acetonitrile.
LC-MS/MS Analysis: Quantify the depletion of the parent electrophile using Multiple Reaction Monitoring (MRM).
Data Extraction: Plot
versus time to extract the pseudo-first-order rate constant ().
Self-validating workflow for kinetic profiling of thia-Michael additions.
Causality behind experimental choices: A 100-fold excess of GSH is utilized to establish pseudo-first-order kinetics. Because the concentration of GSH remains effectively constant, the rate equation simplifies, allowing for highly accurate extraction of the intrinsic reactivity without complex second-order mathematical modeling.
Self-Validating System: The assay runs ethyl cinnamate as a negative control (expected
) to establish the baseline of non-reactivity, and methyl propiolate as a positive control. If the cinnamate shows depletion, it immediately flags an assay artifact (e.g., compound precipitation or non-specific binding), ensuring the integrity of the data.
Comparative Data
The table below summarizes the quantitative and qualitative distinctions between the two chemical classes, providing a rapid reference for drug design applications.
Parameter
Cinnamate Derivatives
3-Nitrophenylpropiolic Acid Ethyl Ester
Aliphatic Core
Alkene (-unsaturated)
Alkyne (-unsaturated)
Carbon Hybridization
sp²
sp
Electronic Effect
Moderate conjugation
Strong electron withdrawal (Nitro + sp)
GSH Reactivity ()
Negligible / Very Low
High (Rapid thia-Michael addition)
Primary Interaction
Reversible Binding / ROS Scavenging
Irreversible Covalent Binding (Cysteine)
Drug Design Utility
Multi-Target-Directed Ligands (MTDLs)
Targeted Covalent Inhibitors (TCIs)
References
Role of Cinnamate and Cinnamate Derivatives in Pharmacology.
Technical Guide: Electron-Deficient Alkynoic Acid Esters in Organic Synthesis
Executive Summary This technical guide examines the synthetic utility of electron-deficient alkynoic acid esters, specifically focusing on propiolates (HC≡C–CO₂R) and acetylenedicarboxylates (RO₂C–C≡C–CO₂R). These moieti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide examines the synthetic utility of electron-deficient alkynoic acid esters, specifically focusing on propiolates (HC≡C–CO₂R) and acetylenedicarboxylates (RO₂C–C≡C–CO₂R). These moieties function as high-energy electrophiles, serving as linchpins in the construction of complex heterocycles and pharmaceutical intermediates. This document details their orbital reactivity, mechanistic manifolds (Michael addition, cycloaddition, and organometallic coupling), and provides validated experimental protocols for their application.
Part 1: The Electronic Architecture
Orbital Perturbation and Reactivity
The defining feature of alkynoic acid esters is the conjugation of the alkyne
-system with an ester carbonyl. This conjugation significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the -carbon (in propiolates) or both alkyne carbons (in DMAD - Dimethyl Acetylenedicarboxylate) highly electrophilic.
LUMO Lowering: The ester group acts as a powerful
-acceptor. In Frontier Molecular Orbital (FMO) theory, this reduces the energy gap between the nucleophile's HOMO and the alkyne's LUMO, accelerating reaction rates with soft nucleophiles (thiols, phosphines) and electron-rich dienes.
Dipolarophile Character: The electron deficiency makes these compounds exceptional dipolarophiles in 1,3-dipolar cycloadditions and dienophiles in Diels-Alder reactions, often reacting under milder conditions than their alkene counterparts due to the reduced steric demand of the linear sp-hybridized geometry.
The "Michael Acceptor" Paradigm
Unlike simple alkynes, alkynoic esters are competent Michael acceptors. The polarization of the triple bond allows for the regioselective attack of nucleophiles.
Regioselectivity: In terminal propiolates (HC≡C–CO₂R), nucleophilic attack occurs exclusively at the
-position (terminal carbon) to generate a stabilized enolate intermediate.
Stereoselectivity: Protonation of the resulting vinyl anion often favors the E-isomer (thermodynamic control) or Z-isomer (kinetic control, often involving chelation), heavily dependent on the solvent and proton source.
Part 2: Mechanistic Manifolds & Visualization
The versatility of these esters allows them to diverge into three primary reaction pathways based on the reaction partner.
Diagram 1: Reactivity Landscape of Alkynoic Esters
The following diagram maps the decision tree for synthetic planning using alkynoic esters.
Caption: Divergent synthetic pathways for electron-deficient alkynes based on coreagent selection.
Part 3: Advanced Reaction Classes
Multicomponent Reactions (MCRs)
DMAD is a "privileged" reagent for MCRs. A classic mechanism involves the formation of a zwitterionic intermediate.
Nucleophilic Trigger: A Lewis base (isocyanide, phosphine, or pyridine) attacks the alkyne.
Zwitterion Formation: This generates a 1,3-dipole equivalent (zwitterion).
Trapping: The zwitterion traps a third component (aldehyde, ketone, or electron-deficient alkene) to close a ring.
Significance: This allows for the one-pot synthesis of highly substituted furanones, pyrroles, and pyrazoles without isolating unstable intermediates.
Transition Metal Catalysis
While classical chemistry relies on the inherent electrophilicity, modern methods utilize transition metals (Pd, Rh, Ru) to modulate reactivity.
Hydrofunctionalization: Palladium catalysts can coordinate to the alkyne, facilitating the syn-insertion of aryl boronic acids (Suzuki-Miyaura type) or stannanes. The electron-deficient nature of the ester directs the metal insertion to the
-carbon (proximal to the ester) in many cases, or controls regioselectivity via electronic differentiation of the triple bond.
Causality: The ester group acts as a directing group in some catalytic cycles, stabilizing the metal-alkenyl intermediate via chelation, preventing
-hydride elimination and ensuring high stereoselectivity.
Part 4: Validated Experimental Protocols
Protocol A: Synthesis of Thiazolines via DMAD (Heterocycle MCR)
Context: This protocol utilizes the electrophilicity of DMAD to react with thiosemicarbazones. It demonstrates the "Michael addition followed by cyclization" pathway.[1][2]
Preparation: Dissolve the thiosemicarbazone in anhydrous methanol in a round-bottom flask. Ensure complete dissolution (sonicate if necessary).
Addition: Add DMAD dropwise over 5 minutes at room temperature. Note: The reaction is exothermic due to the release of ring strain and conjugation energy.
Catalysis: Add 1-2 drops of glacial acetic acid. The acid catalyzes the proton transfer steps required for the cyclization of the intermediate thioimidate.
Reaction: Stir the mixture at room temperature for 3 hours. Monitor via TLC (30% EtOAc/Hexane). The product usually precipitates.
Workup: Filter the precipitate. Wash with cold methanol (2 x 5 mL) to remove unreacted DMAD. Recrystallize from Ethanol/Water (8:2).
Validation Check:
Success Indicator: Disappearance of the alkyne stretch (~2200 cm⁻¹) in IR and appearance of the C=N / C=O stretches of the thiazoline ring.
Protocol B: Copper-Catalyzed Conjugate Addition to Propiolates
Context: A robust method for adding terminal alkynes or amines to propiolates, avoiding the polymerization often seen with strong bases.
Reagents:
Ethyl Propiolate (1.0 mmol)
Nucleophile (e.g., Morpholine or Indole) (1.1 mmol)
Catalyst: CuI (5 mol%)
Solvent: DMF (2 mL)
Methodology:
Catalyst Activation: To a dried vial, add CuI (9.5 mg) and the nucleophile in DMF. Stir for 10 mins under Argon. Causality: This generates the active Cu-nucleophile species.
Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash organic layer with brine to remove DMF. Dry over Na₂SO₄ and concentrate.
Diagram 2: Experimental Workflow Logic
Caption: Operational workflow for selecting and executing DMAD/Propiolate protocols.
Part 5: Data & Reactivity Comparison
The following table summarizes the reactivity trends of common electron-deficient alkynoic esters with standard nucleophiles (e.g., primary amines) in methanol at 25°C.
Substrate
Steric Demand
Electrophilicity (Relative)
Primary Product (with R-NH₂)
Key Application
Methyl Propiolate
Low
High
-Amino acrylate (E/Z mix)
"Click" type labeling, fragment coupling
Ethyl Propiolate
Moderate
High
-Amino acrylate
Standard building block
DMAD
High
Very High
Enamine Diester / Heterocycle
Cycloadditions, MCRs (zwitterionic)
Phenyl Propiolate
High
Moderate
-Amino cinnamates
UV-active linkers
Note: "Very High" electrophilicity in DMAD implies it will react with neutral nucleophiles without acid catalysis, whereas phenyl propiolates often require Lewis acid activation.
References
Reactivity of Nucleophiles and
-Effect in Substitution Processes at Electron-Deficient Centers. Ukrainian Chemistry Journal.
[Link]
Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes. National Institutes of Health (PMC).
[Link]
Preparation of heterocyclic compounds by reaction of dimethyl acetylene dicarboxylate (DMAD) with thiosemicarbazone derivatives. Semantic Scholar.
[Link]
Click nucleophilic conjugate additions to activated alkynes. University of Birmingham.
[Link]
An In-Depth Technical Guide to the Reactivity of meta-Nitro Substituted Phenylpropiolates
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of the synthesis and reactivity of meta-nitro...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the synthesis and reactivity of meta-nitro substituted phenylpropiolates. These compounds are highly valuable intermediates in organic synthesis, serving as versatile building blocks for a diverse array of complex molecules and heterocyclic systems. The presence of the meta-nitro group significantly influences the electronic properties of the phenylpropiolate scaffold, rendering the alkyne moiety highly susceptible to a range of chemical transformations. This guide will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and offer insights into the predictable reactivity patterns of this important class of molecules.
Introduction: The Phenylpropiolate Scaffold and the Influence of the meta-Nitro Group
Phenylpropiolates are a class of organic compounds characterized by a phenyl ring directly attached to a propiolate (alkynoate) functional group. The conjugated π-system, encompassing the aromatic ring and the carbon-carbon triple bond, makes these molecules particularly interesting for a variety of synthetic applications. The reactivity of the alkyne can be finely tuned by the introduction of substituents on the phenyl ring.
The focus of this guide, the meta-nitro substituted phenylpropiolate, is a prime example of such electronic modulation. The nitro group (NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. When positioned at the meta position of the phenyl ring, the nitro group's strong inductive-withdrawing effect significantly depletes electron density from the aromatic ring and, by extension, from the conjugated alkyne. This electronic perturbation has profound consequences for the reactivity of the molecule, most notably by enhancing the electrophilicity of the β-carbon of the alkyne. This heightened electrophilicity makes meta-nitro substituted phenylpropiolates excellent substrates for a range of nucleophilic and cycloaddition reactions.
Synthesis of meta-Nitro Substituted Phenylpropiolates
The most common and efficient method for the synthesis of arylpropiolates is the Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. For the synthesis of ethyl 3-(3-nitrophenyl)propiolate, 3-iodonitrobenzene is a suitable starting material, which is coupled with ethyl propiolate.
Experimental Protocol: Synthesis of Ethyl 3-(3-nitrophenyl)propiolate via Sonogashira Coupling
Inert atmosphere setup (e.g., nitrogen or argon manifold)
Syringes and needles
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Procedure:
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodonitrobenzene (1.0 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous THF, followed by freshly distilled triethylamine (2.0 eq).
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq) to the reaction mixture.
Addition of Ethyl Propiolate: Slowly add ethyl propiolate (1.2 eq) to the stirring mixture via syringe.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Washing: Wash the combined organic layers with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 3-(3-nitrophenyl)propiolate.
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and identity. The disappearance of the starting materials and the appearance of the product spot on TLC provide a real-time validation of the reaction's progress.
Causality behind Experimental Choices:
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially in its active Pd(0) state. An inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.[2]
Copper(I) Iodide Co-catalyst: CuI acts as a co-catalyst, forming a copper acetylide intermediate which then undergoes transmetalation with the palladium center, facilitating the cross-coupling reaction.[2]
Triethylamine: This base serves to neutralize the HI generated during the reaction and also acts as a solvent. It is essential to use a freshly distilled amine to remove any water that could interfere with the reaction.
Anhydrous Solvents: Water can quench the reactive intermediates and deactivate the catalyst, hence the use of anhydrous THF is recommended.
Caption: Workflow for the Synthesis of Ethyl 3-(3-nitrophenyl)propiolate.
Reactivity Profile I: 1,3-Dipolar Cycloadditions
The electron-deficient nature of the alkyne in meta-nitro substituted phenylpropiolates makes them excellent dipolarophiles in 1,3-dipolar cycloaddition reactions.[3] The most prominent example is the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. This reaction can be performed thermally or, more commonly, under copper(I) catalysis (CuAAC), which proceeds with high regioselectivity to afford the 1,4-disubstituted triazole.[3]
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add ethyl 3-(3-nitrophenyl)propiolate (1.0 eq) and benzyl azide (1.1 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
Solvent and Base: Add anhydrous DCM and DIPEA (2.0 eq) to the flask.
Catalyst Addition: Add copper(I) iodide (0.1 eq) to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
Workup: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of NaHCO₃ and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1,4-disubstituted 1,2,3-triazole.
Self-Validation: The formation of the triazole product can be confirmed by the disappearance of the azide stretch (around 2100 cm⁻¹) in the IR spectrum and by the appearance of characteristic signals for the triazole ring in the ¹H and ¹³C NMR spectra.
Caption: Pathway for the CuAAC Reaction.
Quantitative Data Presentation: Comparative Reactivity in Cycloadditions
The significantly lower activation energy for 4-nitrophenylacetylene compared to ethyl propiolate highlights the profound effect of an electron-withdrawing nitro group on the reactivity of the alkyne in this cycloaddition.[4] It is reasonable to infer that ethyl 3-(3-nitrophenyl)propiolate would exhibit a similarly enhanced reactivity compared to the unsubstituted ethyl propiolate.
The enhanced electrophilicity of the β-carbon in meta-nitro substituted phenylpropiolates makes them excellent Michael acceptors for the conjugate addition of nucleophiles.[5] Thiol-yne Michael additions, in particular, are highly efficient reactions that proceed under mild conditions to form β-thioacrylates.[5]
Experimental Protocol: Thia-Michael Addition of Thiophenol
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-(3-nitrophenyl)propiolate (1.0 eq) in anhydrous acetonitrile.
Addition of Nucleophile and Base: Add thiophenol (1.1 eq) followed by triethylamine (1.5 eq) to the solution.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is generally rapid and can be complete within a few hours.
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to isolate the β-thioacrylate product.
Self-Validation: The success of the reaction can be confirmed by the disappearance of the alkyne signals and the appearance of vinyl proton signals in the ¹H NMR spectrum of the product. The stereochemistry of the addition (typically Z under kinetic control) can also be determined by NMR analysis.
Caption: Workflow for the Thia-Michael Addition.
Mechanistic Insights: The Role of the meta-Nitro Group
The reactivity of meta-nitro substituted phenylpropiolates is fundamentally governed by the electronic influence of the nitro group. Although the nitro group cannot engage in direct resonance delocalization with the alkyne from the meta position, its powerful inductive effect (-I) is the dominant factor.
Caption: Electronic Influence of the meta-Nitro Group.
The nitrogen atom in the nitro group is highly electron-deficient, which causes a strong pull of electron density from the adjacent carbon atom of the phenyl ring. This effect is transmitted through the sigma bonds of the aromatic ring and the conjugated pi-system to the alkyne moiety. Consequently, the β-carbon of the propiolate becomes significantly more electron-poor and thus more susceptible to attack by nucleophiles and the electron-rich component of a 1,3-dipole. This enhanced electrophilicity is the key to the heightened reactivity of meta-nitro substituted phenylpropiolates in the reactions discussed in this guide.
Conclusion
meta-Nitro substituted phenylpropiolates are highly activated and versatile building blocks in organic synthesis. Their synthesis is readily achieved through established methods like the Sonogashira coupling. The presence of the meta-nitro group profoundly enhances the electrophilicity of the alkyne, making these compounds excellent substrates for 1,3-dipolar cycloadditions and nucleophilic conjugate additions. The predictable reactivity patterns and the ability to participate in a wide range of transformations make them valuable intermediates for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of their synthesis and reactivity, complete with practical experimental protocols and mechanistic insights, to aid researchers in harnessing the full synthetic potential of this important class of compounds.
References
Abu-Orabi, S. T. (2002). 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds. Molecules, 7(3), 304-316. [Link]
Downey, C. W., Mueller, C. J., & Vivelo, C. A. (2012). One-pot three-step thioconjugate addition-oxidation-Diels–Alder reactions of ethyl propiolate. Tetrahedron Letters, 53(43), 5763-5765. [Link]
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-595. [Link]
Lowe, J. T., Lee, S., & Toste, F. D. (2012). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 112(11), 5102-5146. [Link]
Müller, T. J. J. (2022). 3-Phenothiazinyl propiolates – Fluorescent electrophores by Sonogashira coupling of ethyl propiolate. ResearchGate. [Link]
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
Vivelo, C. A. (2013). One-pot reactions of ethyl propiolate. University of Richmond Scholarship Repository. [Link]
Zacharis, C. K., Tzanavaras, P. D., & Themelis, D. G. (2009). Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 384-391. [Link]
Technical Guide: Solubility Profile and Solvent Selection for Ethyl 3-(3-nitrophenyl)propiolate
Executive Summary Ethyl 3-(3-nitrophenyl)propiolate (CAS: 59744-93-7) is a pivotal intermediate in the synthesis of nitrogen-containing heterocycles, particularly in 1,3-dipolar cycloadditions for pyrazole generation and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 3-(3-nitrophenyl)propiolate (CAS: 59744-93-7) is a pivotal intermediate in the synthesis of nitrogen-containing heterocycles, particularly in 1,3-dipolar cycloadditions for pyrazole generation and Sonogashira coupling frameworks. Its utility in medicinal chemistry relies heavily on its solubility profile, which dictates reaction kinetics, purification efficiency, and yield.
This guide provides an in-depth analysis of the solubility behavior of Ethyl 3-(3-nitrophenyl)propiolate. Unlike simple aliphatic esters, the presence of the nitro group on the aromatic ring significantly alters the polarity landscape, necessitating a tailored approach to solvent selection. This document moves beyond basic data, offering a mechanistic understanding of solvation and validated protocols for solubility determination.
Physicochemical Profile & Solvation Mechanics[1]
To predict solubility accurately, one must understand the competing intermolecular forces within the crystal lattice and the solvent-solute interface.
Structural Analysis
Lipophilic Domain: The 3-nitrophenyl ring and the ethyl chain provide significant hydrophobic character, driving solubility in non-polar to moderately polar organic solvents.
Polar Domain: The nitro group (
) and the ester carbonyl () are strong hydrogen bond acceptors and dipoles. This dual polarity prevents solubility in purely non-polar alkanes (like hexane) while enabling high solubility in polar aprotic solvents.
Rigid Linker: The alkyne spacer (
) increases molecular rigidity, often resulting in higher lattice energy compared to its saturated analogs (propionates), potentially requiring higher temperatures for dissolution in marginal solvents.
Predicted Properties
Property
Value (Approx.)
Implication
Molecular Weight
219.19 g/mol
Moderate size, kinetically fast dissolution.
LogP (Octanol/Water)
~2.5 - 2.8
Lipophilic; poor water solubility (<0.1 mg/mL).
H-Bond Donors
0
Cannot self-associate via H-bonding; relies on dipole-dipole interactions.
H-Bond Acceptors
4
Excellent solubility in protic solvents (alcohols) if heated.
Solubility Data & Solvent Selection
The following data categorizes solvents based on their interaction with Ethyl 3-(3-nitrophenyl)propiolate. These classifications are derived from structural analog analysis (nitro-cinnamates) and standard solubility parameters for nitro-aromatic esters.
Solubility Classification Table
Solvent Class
Representative Solvent
Solubility Rating
Primary Application
Chlorinated
Dichloromethane (DCM), Chloroform
High (>100 mg/mL)
Reaction Medium: Standard solvent for synthesis; excellent solubilizer at RT.
Polar Aprotic
DMSO, DMF, DMAc
Very High (>200 mg/mL)
Stock Solutions: Ideal for biological assays or high-concentration stock storage.[1]
Esters/Ketones
Ethyl Acetate, Acetone
High (>50 mg/mL)
Extraction/Purification: Preferred mobile phase for chromatography (mixed with Hexane).[1]
Alcohols
Ethanol, Methanol, Isopropanol
Temperature Dependent
Recrystallization: Moderate solubility at RT; high solubility at reflux.[1]
Ethers
THF, Diethyl Ether, MTBE
Moderate
Reaction Medium: Good for organometallic couplings (e.g., Sonogashira).[1]
Hydrocarbons
Hexane, Heptane, Cyclohexane
Low / Insoluble
Anti-Solvent: Used to precipitate the product or as a non-polar eluent component.[1]
Aqueous
Water, PBS Buffer
Insoluble (<0.1 mg/mL)
Work-up: Aqueous wash removes inorganic salts while product stays in organic phase.
Strategic Solvent Selection Logic
The choice of solvent is not merely about dissolving the compound; it is about controlling the chemical environment.
For Sonogashira Coupling: Use THF or DMF .[1] While DCM dissolves the reactant well, DMF promotes the catalytic cycle and stabilizes the Pd/Cu catalytic species better than chlorinated solvents.
For Purification (Recrystallization): Use an Ethanol/Water or Hexane/Ethyl Acetate system. The compound will dissolve in hot ethanol; adding water (anti-solvent) induces controlled precipitation of pure crystals.
Visualization: Decision Matrix & Workflow
Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent based on the experimental phase (Synthesis, Purification, or Analysis).
Experimental Protocols
As specific solubility values can vary by batch purity and polymorph, the following self-validating protocols are recommended to determine exact solubility limits.
Protocol A: Gravimetric Solubility Determination (The Gold Standard)
Objective: To determine the precise saturation point of Ethyl 3-(3-nitrophenyl)propiolate in a target solvent at 25°C.
Preparation: Dry a 20 mL scintillation vial and weigh it empty (
).
Saturation: Add 2 mL of the target solvent (e.g., Ethanol) to the vial.[1]
Addition: Add the compound in 10 mg increments, vortexing for 5 minutes between additions, until visible solid remains undissolved (suspension).
Equilibration: Agitate the suspension at 25°C for 24 hours to ensure thermodynamic equilibrium.
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel (
).
Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until mass is constant.
Calculation: Weigh the vessel with residue (
).
Protocol B: Recrystallization Solvent Screening
Objective: To identify the optimal solvent system for purification.
Screening: Place 50 mg of crude compound into three separate test tubes.
Heating: Add 0.5 mL of solvent to each. Heat to boiling (using a heat block).
If it dissolves immediately: Solvent is too good (poor recovery).
If it doesn't dissolve: Add more solvent in 0.1 mL increments.
Cooling: Once dissolved at boiling, remove from heat and allow to cool slowly to Room Temperature (RT), then to 4°C.
Observation:
Ideal Result: Crystals form upon cooling (Soluble Hot -> Insoluble Cold).
Action: If Tube A works, use Ethanol.[1] If Tube B dissolves well but yields no crystals, add Hexane dropwise at the boiling point until turbidity appears, then cool (Two-Solvent Recrystallization).
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11550335, Ethyl 3-(4-nitrophenyl)propanoate. (Used as a structural analog for solubility properties).
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical, 1989. (Standard reference for recrystallization solvent selection and general solubility rules for nitro-esters).
Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides".[1] Journal of Organometallic Chemistry, 2002. (Context for solvent selection in synthesis).
Sigma-Aldrich. Solvent Miscibility and Polarity Chart. (Reference for solvent classification).
Nitro-Substituted Aryl Alkynoic Esters: Synthetic Architectures and Reactivity Profiles
Executive Summary Nitro-substituted aryl alkynoic esters represent a specialized class of electron-deficient alkynes where a nitroaryl moiety is conjugated to an alkynoic ester. This scaffold serves as a high-value inter...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Nitro-substituted aryl alkynoic esters represent a specialized class of electron-deficient alkynes where a nitroaryl moiety is conjugated to an alkynoic ester. This scaffold serves as a high-value intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles like indoles, quinolines, and isoxazoles—structures ubiquitous in FDA-approved therapeutics.
For the medicinal chemist, this moiety offers a dual advantage:
Electronic Activation: The strong electron-withdrawing nature of the nitro group (
) and the ester () renders the triple bond highly electrophilic, facilitating rapid Michael additions and cycloadditions.
Latent Nucleophilicity: The nitro group acts as a "masked" amine. Upon reductive activation, it triggers intramolecular cyclization cascades that rapidly build molecular complexity.
Part 1: Synthetic Architectures
The construction of nitro-substituted aryl alkynoic esters relies on creating the
bond between the nitro-aromatic core and the alkyne.
Method A: The Sonogashira Cross-Coupling (Gold Standard)
The most robust method involves the Palladium-catalyzed coupling of nitro-substituted aryl halides with terminal alkynoic esters (or propiolates).
Mechanism: Pd(0) oxidative addition into the Ar-X bond, followed by transmetallation with a copper-acetylide, and reductive elimination.[1]
Why it works: The nitro group is electron-withdrawing, which actually facilitates the oxidative addition step (making the aryl halide more electrophilic), leading to generally higher yields compared to electron-rich aryls.
General Reaction Scheme:
Method B: Direct Nitration of Aryl Alkynoates
For substrates where the alkyne is already installed, late-stage nitration can be performed. However, this requires careful control to avoid nitrating the alkyne itself or causing polymerization. Recent protocols utilize tert-butyl nitrite (TBN) for radical-triggered nitrative functionalization.[2]
Visualization: Synthesis Workflow
The following diagram outlines the decision tree for synthesizing these scaffolds based on starting material availability.
Figure 1: Strategic workflows for the synthesis of nitro-substituted aryl alkynoic esters.
Part 2: Reactivity Profile & Mechanistic Insights
The "Push-Pull" Electronic Effect (Michael Acceptors)
While typically described as "push-pull" in dye chemistry, in this scaffold, both the nitro group (on the ring) and the ester (on the alkyne) are Electron Withdrawing Groups (EWGs).
Net Effect: The alkyne bond is severely electron-deficient.
Reactivity: It acts as a potent Michael acceptor. Nucleophiles (amines, thiols, malonates) attack the
-carbon (relative to the ester) with high regioselectivity.
Causality: The nitro group stabilizes the developing negative charge in the transition state through resonance, effectively lowering the activation energy for nucleophilic attack.
The Indole Gateway: Reductive Cyclization
This is the most critical application for drug discovery. Ortho-nitroaryl alkynoic esters are latent indoles.
Mechanism:
Reduction: The
group is partially reduced to a nitroso () or hydroxylamine () intermediate.
Cyclization: The nucleophilic nitrogen attacks the electrophilic alkyne.
Elimination/Isomerization: Loss of water or tautomerization yields the indole core.
Key Reagents:
Molybdenum Hexacarbonyl [Mo(CO)6]: A mild, homogeneous catalyst that uses alcohols as the hydrogen source.
Palladium/CO Surrogates: Uses phenyl formate to generate CO in situ, functioning as the reductant (refer to Ferretti et al.).
Visualization: Reductive Cyclization Pathway
Figure 2: Mechanistic pathway for the reductive cyclization of o-nitroaryl alkynes to indoles.
Part 3: Experimental Protocols
Protocol 1: Sonogashira Coupling of Methyl 2-iodobenzoate
A standard procedure for generating the scaffold.
Reagents:
Methyl 2-iodobenzoate (1.0 equiv)
Methyl propiolate (1.2 equiv)
Pd(PPh3)2Cl2 (0.02 equiv)
CuI (0.04 equiv)
Triethylamine (Et3N) / THF (1:1 ratio)
Step-by-Step:
Degassing: In a flame-dried Schlenk flask, dissolve Methyl 2-iodobenzoate in dry THF/Et3N. Sparge with Argon for 15 minutes. Why: Oxygen promotes homocoupling of the alkyne (Glaser coupling), reducing yield.
Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under a positive stream of Argon. The solution typically turns yellow/brown.
Alkyne Addition: Add Methyl propiolate dropwise via syringe.
Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc).
Workup: Filter through a pad of Celite to remove metal salts. Concentrate the filtrate.
Purification: Flash column chromatography on silica gel.
Protocol 2: Reductive Cyclization to Indole
Based on Mo(CO)6 catalyzed synthesis.
Reagents:
o-Nitroaryl alkynoic ester (1.0 equiv)
Mo(CO)6 (10 mol%)
Acetonitrile (solvent)
Step-by-Step:
Setup: Dissolve the nitroalkyne in acetonitrile in a pressure tube.
Catalyst: Add Mo(CO)6. Note: Mo(CO)6 is toxic; handle in a fume hood.
Heating: Seal the tube and heat to reflux (80-100°C) for 12 hours.
Mechanism Check: The reaction solution will darken as the active low-valent Mo species forms.
Workup: Cool to RT. Evaporate solvent.
Purification: Recrystallization or column chromatography.
Part 4: Quantitative Data Summary
The following table summarizes the efficiency of different reductive cyclization methods for converting o-nitroaryl alkynes to indoles.
Method / Catalyst
Reductant Source
Typical Yield
Conditions
Key Advantage
Pd(OAc)2 / PPh3
CO (gas, 4 atm)
75-90%
100°C, DMF
High atom economy
Mo(CO)6
Alcohol / Self
60-85%
Reflux, MeCN
Mild, no gas cylinder needed
Fe / AcOH
Fe metal
50-70%
Reflux
Cheap, scalable
Pd-Phen / PhOCHO
Phenyl Formate
80-95%
80°C, MeCN
Avoids high-pressure CO gas
Part 5: References
Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. Chemical Communications. Link
Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. Link
Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Link
Synthesis of 3-Acyloxyindolenines by TiCl3-Mediated Reductive Cyclization of 2-(ortho-Nitroaryl)-Substituted Enol Esters. PubMed. Link
Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization. Organic Letters. Link[3]
Strategic Sourcing and Synthetic Utilization of (3-Nitro-phenyl)-propynoic Acid Ethyl Ester in Drug Development
Executive Summary (3-Nitro-phenyl)-propynoic acid ethyl ester (CAS: 35283-09-1)[1], commonly referred to as ethyl 3-(3-nitrophenyl)propiolate, is a highly versatile bifunctional building block in modern medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(3-Nitro-phenyl)-propynoic acid ethyl ester (CAS: 35283-09-1)[1], commonly referred to as ethyl 3-(3-nitrophenyl)propiolate, is a highly versatile bifunctional building block in modern medicinal chemistry. Featuring both a reducible nitro group and a reactive internal alkyne conjugated with an ester, it provides orthogonal handles for complex heterocycle synthesis and late-stage functionalization. This technical guide provides an in-depth analysis of its commercial sourcing landscape, physicochemical properties, and validated synthetic workflows designed for drug development professionals.
Physicochemical Profiling and Quantitative Data
Accurate characterization is paramount for downstream reproducibility in lead optimization. The following table synthesizes the core quantitative data associated with this compound[2][3].
Property
Value / Description
Chemical Name
(3-Nitro-phenyl)-propynoic acid ethyl ester
Common Synonym
Ethyl 3-(3-nitrophenyl)propiolate
CAS Registry Number
35283-09-1
Molecular Formula
C11H9NO4
Molecular Weight
219.19 g/mol
Topological Polar Surface Area (TPSA)
~72.1 Ų (Estimated via functional group contribution)
Hydrogen Bond Acceptors
4
Hydrogen Bond Donors
0
Rotatable Bonds
3
Commercial Supply Chain and Sourcing Strategy
Procuring high-purity (3-nitro-phenyl)-propynoic acid ethyl ester is critical, as trace transition metal impurities from its upstream synthesis can poison downstream catalytic steps (e.g., hydrogenation of the nitro group). According to chemical sourcing databases, the supply chain for CAS 35283-09-1 is supported by several specialized vendors[1][4]:
BOC Sciences : Provides research-grade quantities highly suitable for early-stage High-Throughput Screening (HTS) and library generation.
Dayang Chem (Hangzhou) Co., Ltd. : Capable of scaling up to multi-gram or kilogram batches, making them a viable partner for process chemistry and scale-up campaigns[4].
ChemicalBook Verified Suppliers : A network of global distributors offering varying grades of the ester for specialized synthetic applications[1][2].
Strategic Sourcing Insight: When auditing commercial suppliers for this specific alkyne, researchers must request Inductively Coupled Plasma Mass Spectrometry (ICP-MS) data. It is imperative to verify that residual palladium and copper levels are below 10 ppm, ensuring absolute compatibility with subsequent sensitive transformations.
Mechanistic Causality in Synthesis
While commercial procurement is viable, many discovery labs synthesize this compound de novo to maintain strict control over impurity profiles. The most robust method is the Sonogashira cross-coupling of 1-iodo-3-nitrobenzene with ethyl propiolate[5][6].
Causality of Reagent Selection:
Electrophile (1-Iodo-3-nitrobenzene): The iodo-substituent is deliberately chosen over bromo- or chloro- derivatives. The weaker C-I bond significantly lowers the activation energy required for the oxidative addition of the Pd(0) species. This allows the reaction to proceed at ambient temperature, suppressing the thermal degradation or polymerization of the sensitive ethyl propiolate.
Co-catalyst (CuI): Copper(I) iodide is essential for forming the highly nucleophilic copper acetylide intermediate in situ, which undergoes transmetalation with the Pd(II) complex exponentially faster than the terminal alkyne alone.
Base (Triethylamine): Acts as both a solvent and a proton scavenger to drive the thermodynamic formation of the copper acetylide.
Caption: Sonogashira coupling workflow for Ethyl 3-(3-nitrophenyl)propiolate synthesis.
This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure high fidelity and prevent common failure modes.
Solvent Degassing (Critical Step): In an oven-dried Schlenk flask, combine THF and Et3N. Sparge with ultra-pure Argon for 30 minutes.
Causality: Oxygen must be rigorously excluded to prevent the Glaser homocoupling of ethyl propiolate. Visual cessation of bubbling and a positive pressure argon line validate this step.
Substrate Addition: Add 1-iodo-3-nitrobenzene to the degassed solvent mixture. Stir until fully dissolved.
Catalyst Activation: Add Pd(PPh3)2Cl2 and CuI sequentially under a positive stream of Argon.
Self-Validation Check: The solution will transition from pale yellow to a dark amber/brown within minutes, visually indicating the reduction of Pd(II) to the active Pd(0) species and the formation of the copper acetylide.
Alkyne Addition: Add ethyl propiolate dropwise over 10 minutes via a syringe pump. Maintain the reaction at 25°C to prevent alkyne polymerization.
Reaction Monitoring: Stir for 4-6 hours. Monitor via TLC (Hexanes/Ethyl Acetate 8:2). The complete disappearance of the UV-active starting material spot and the appearance of a new, highly fluorescent product spot validates reaction completion.
Quenching and Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NH4Cl and brine.
Causality: NH4Cl forms a highly water-soluble coordination complex with Cu(I)/(II) ions, stripping the transition metal from the organic layer and preventing emulsion formation during phase separation.
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure ester.
Orthogonal Reactivity in Drug Discovery
The strategic value of (3-nitro-phenyl)-propynoic acid ethyl ester lies in its orthogonal reactivity. Drug development professionals utilize this scaffold to rapidly generate diverse analog libraries without the need for complex protecting group strategies.
Caption: Orthogonal reactivity of the nitro and alkyne moieties in lead generation.
Nitro Reduction: The nitro group can be chemoselectively reduced to an aniline using Iron/HCl or SnCl2 without over-reducing the internal alkyne. This resulting aniline can subsequently participate in amide couplings or Buchwald-Hartwig aminations to build extended pharmacophores.
Alkyne Cycloadditions: The electron-deficient internal alkyne is an excellent dipolarophile. It readily undergoes 1,3-dipolar cycloadditions with azides (yielding 1,2,3-triazoles) or hydrazines (yielding pyrazolones). These motifs are ubiquitous in modern kinase inhibitors and GPCR modulators.
References
Source: chemicalbook.
Title: BOC Sciences (Page 9) @ ChemBuyersGuide.com, Inc.
Executive Summary This guide serves as a technical whitepaper and advanced safety protocol for Ethyl 3-(3-nitrophenyl)propiolate .[1] Unlike standard Safety Data Sheets (SDS) which often provide generic data, this docume...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide serves as a technical whitepaper and advanced safety protocol for Ethyl 3-(3-nitrophenyl)propiolate .[1] Unlike standard Safety Data Sheets (SDS) which often provide generic data, this document analyzes the compound's specific reactivity profile as an electron-deficient acetylenic ester.[1][2]
Target Audience: Medicinal Chemists, Process Safety Engineers, and Chemical Biology Researchers.[1][2]
Part 1: Chemical Constitution & Molecular Architecture[1][2]
Identity & Physicochemical Profile
This compound is a "privileged intermediate" in organic synthesis, combining a deactivated aromatic ring with a highly reactive alkynyl ester.[1][2]
Parameter
Technical Specification
Chemical Name
Ethyl 3-(3-nitrophenyl)prop-2-ynoate
CAS Number
Research Grade (Analogous to 2216-94-6, specific isomer often custom synthesized)
Molecular Formula
Molecular Weight
219.20 g/mol
Structure Description
Internal alkyne flanked by an ethyl ester and a meta-nitrobenzene ring.[1]
Physical State
Crystalline Solid (Predicted MP: 65–85 °C based on nitro-cinnamate analogs).[1][2]
Solubility
Soluble in DCM, EtOAc, DMSO.[1][2] Sparingly soluble in water.[1][2][3]
Structural Reactivity Logic
The molecule possesses two "warheads" that dictate its safety and utility:
The Michael Acceptor (
): The ester group withdraws electron density from the alkyne.[1][2]
The Nitro Group (
): Located at the meta position, it further withdraws electron density via induction ( effect), making the -carbon of the alkyne hyper-electrophilic .[1]
Implication: This compound reacts faster with nucleophiles (biological thiols, amines) than unsubstituted phenylpropiolates.[1][2] It is a potent skin sensitizer .[1][2]
Part 2: Hazard Identification & Toxicology (The "Electrophilic Vector")[1][2]
Critical Hazards (GHS Classification Derived)
Skin Sensitization (Category 1A): High risk.[1][2] The compound covalently binds to cysteine residues in skin proteins via conjugate addition.[1][2]
Skin/Eye Irritation (Category 2A): Direct vesicant action upon contact.[1][2]
Specific Target Organ Toxicity (Single Exposure): Respiratory irritation if dust is inhaled.[1][2]
The "Hidden" Hazard: Energetic Potential
While not a high-explosive, the combination of a Nitro group and an Alkyne creates a molecule with positive enthalpy of formation.[1][2]
Risk: Exothermic decomposition upon heating.[1][2]
Restriction: Do NOT distill residues to dryness.[1][2] Use column chromatography for purification.[1][2]
Part 3: Operational Handling & Storage Protocols[1][2]
Objective: Prepare a stock solution without generating dust or hydrolyzing the ester.
Validation Step: Visual clarity check and NMR verification of ester integrity.[1][2]
Step-by-Step Methodology:
PPE Setup: Double nitrile gloves (0.11 mm min), lab coat, and goggles (face shield recommended if handling >5g).[1][2]
Weighing:
Do not use metal spatulas.[1][2] Traces of iron/copper can catalyze alkyne decomposition or cyclo-trimerization over time.[1][2] Use porcelain or PTFE-coated tools.[1][2]
Weigh inside a fume hood using an anti-static gun to prevent powder dispersal.[1][2]
Solubilization:
Dissolve in anhydrous solvent (DCM or DMSO).[1][2]
Causality: Water traces promote ester hydrolysis to the free acid (3-(3-nitrophenyl)propiolic acid), which is unstable and can decarboxylate explosively.[1]
Storage: Store under Argon at -20°C .
Diagram: Stability & Degradation Logic
This diagram illustrates the pathways of degradation if handling protocols are violated.[2]
Figure 1: Degradation pathways showing the risk of hydrolysis leading to decarboxylation and pressure buildup.[1][4]
Part 4: Emergency Response & Waste Management[1][2]
Scenario
Immediate Action
Scientific Rationale
Skin Contact
Wash with soap/water for 15 mins.[1] Do not use ethanol.
Ethanol increases skin permeability, driving the lipophilic alkyne deeper into the dermis where it sensitizes Langerhans cells.[1][2]
Spill (Solid)
Cover with wet sand/vermiculite.[1][2] Scoop with plastic tools.
Avoids dust generation and static discharge.[1][2][5][6]
Waste Disposal
Dissolve in acetone; treat with dilute NaOH/cysteine.[1][2]
Chemical Quench: The cysteine thiol nucleophile reacts with the alkyne, neutralizing the electrophilic hazard before incineration.[1][2]
Part 5: Synthetic Utility & Application Context
The "Click" Chemistry Vector
This compound is extensively used in 1,3-Dipolar Cycloadditions to synthesize triazoles (drug scaffolds).[1][2] The electron-withdrawing nitro group accelerates this reaction compared to standard phenylpropiolates.[1]
Heterocycle Synthesis Workflow
The following diagram details the reaction of this propiolate with hydrazine derivatives to form pyrazolones, a common drug development pathway.
Figure 2: Mechanistic pathway for heterocycle synthesis.[1][2] The nitro group enhances the rate of Step 1.
References
PubChem Database. Ethyl 3-phenylpropiolate (Parent Compound) Properties.[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]
NIST Chemistry WebBook. 3-(3-Nitrophenyl)propenoic acid, ethyl ester (Cinnamate Analog Data).[1][2] National Institute of Standards and Technology.[1][2] Available at: [Link][1][2]
Disclaimer: This document is a technical guide derived from chemical structure-activity relationships and analogous compound data.[1][2] It is intended for research purposes only and does not replace a vendor-issued SDS.
Application Note: High-Fidelity Synthesis of Ethyl 3-(3-nitrophenyl)propiolate via Sonogashira Coupling
Executive Summary This application note details the optimized protocol for the synthesis of ethyl 3-(3-nitrophenyl)propiolate , a critical Michael acceptor and intermediate in the synthesis of nitrogen-containing heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized protocol for the synthesis of ethyl 3-(3-nitrophenyl)propiolate , a critical Michael acceptor and intermediate in the synthesis of nitrogen-containing heterocycles (e.g., indoles, quinolines).
While the Sonogashira coupling is a staple of organic synthesis, this specific substrate class—electron-deficient alkynes (ethyl propiolate) coupled with electron-deficient aryl halides (3-iodonitrobenzene)—presents unique challenges. The primary failure mode is the homocoupling or oligomerization of the propiolate ester initiated by the amine base. This guide provides a modified protocol utilizing controlled addition kinetics and specific catalyst loading to suppress side reactions and maximize yield.
Retrosynthetic & Mechanistic Logic
The Challenge of Propiolates
Ethyl propiolate (
) is highly electrophilic. In standard Sonogashira conditions (excess amine base, batch addition), it is susceptible to:
To circumvent this, our protocol relies on a high-activity catalytic system (Pd/Cu) to ensure the cross-coupling rate (
) exceeds the rate of decomposition (), aided by the slow addition of the alkyne.
Reaction Scheme
Catalytic Cycle (Visualization)
The following diagram illustrates the Pd(0)/Pd(II) cycle, highlighting the critical transmetallation step involving the copper acetylide.
Figure 1: The dual-cycle mechanism. Note that the formation of the Copper-Acetylide (yellow dashed) is the step where propiolate stability is most at risk.
Note: Lack of acetylenic proton signal confirms substitution.
HPLC Purity: >98% (AUC at 254 nm).
Troubleshooting Matrix
Observation
Root Cause
Corrective Action
Low Yield / Black Tar
Propiolate polymerization
Reduce temp to 0°C during addition; Dilute propiolate further.
Homocoupling (Dimer)
Oxygen presence
Re-sparge solvents; Ensure Argon line integrity.
Stalled Reaction
Catalyst poisoning
Check Et3N quality (must be free of amine oxides); Add 10% more Pd catalyst.
Blue Organic Layer
Residual Copper
Wash organics with 10% aqueous ethylenediamine or more NH4Cl.
Workflow Visualization
Figure 2: Operational workflow emphasizing the slow addition step.
References
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[4] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[4][5][6] Chemical Reviews, 107(3), 874-922.
Müller, T. J. J., et al. (2014). 3-Phenothiazinyl propiolates – Fluorescent electrophores by Sonogashira coupling of ethyl propiolate.[2] Tetrahedron, 70(35), 5787-5796. (Demonstrates the syringe pump addition technique for propiolates).
Park, Y., et al. (2014).[3] Synthesis of Ethyl Arylpropiolates through Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides with In Situ Generated Lithium Tetrakis(ethoxycarbonylethynyl)indates.[2][3] Synthesis, 46, 2305-2311.[3]
1,3-Dipolar cycloaddition of ethyl (3-nitrophenyl)prop-2-ynoate
An In-Depth Guide to the 1,3-Dipolar Cycloaddition of Ethyl (3-nitrophenyl)prop-2-ynoate Authored by: A Senior Application Scientist This document provides a detailed exploration of the 1,3-dipolar cycloaddition reaction...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the 1,3-Dipolar Cycloaddition of Ethyl (3-nitrophenyl)prop-2-ynoate
Authored by: A Senior Application Scientist
This document provides a detailed exploration of the 1,3-dipolar cycloaddition reactions involving ethyl (3-nitrophenyl)prop-2-ynoate. Designed for researchers, scientists, and professionals in drug development, this guide delves into the mechanistic underpinnings, provides field-tested protocols, and highlights the synthetic utility of this powerful transformation for creating diverse heterocyclic scaffolds.
The 1,3-dipolar cycloaddition is a cornerstone of modern heterocyclic chemistry, enabling the construction of five-membered rings in a highly efficient and often stereospecific manner.[1][2] The reaction is a concerted, pericyclic process involving a 4π-electron system (the 1,3-dipole) and a 2π-electron system (the dipolarophile), classifying it as a [4πs + 2πs] cycloaddition, analogous to the renowned Diels-Alder reaction.[3][4]
Our focus, ethyl (3-nitrophenyl)prop-2-ynoate, serves as a potent dipolarophile. Its reactivity is dictated by the electronic properties of its substituents. The alkyne's π-system is rendered significantly electron-deficient by the powerful electron-withdrawing effects of the conjugated ester (-COOEt) and the meta-positioned nitro (-NO₂) group on the phenyl ring. This pronounced electrophilicity dramatically lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO).
According to Frontier Molecular Orbital (FMO) theory, this low-lying LUMO makes the molecule exceptionally reactive towards 1,3-dipoles where the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital of the dipole (HOMO-dipole) and the LUMO of the dipolarophile (LUMO-dipolarophile).[3][4] This "Type I" cycloaddition is often rapid and highly regioselective, even under mild conditions.[3]
Logical Workflow for Synthesis
The general workflow for employing ethyl (3-nitrophenyl)prop-2-ynoate in 1,3-dipolar cycloadditions is modular and adaptable. The key variables are the choice of the 1,3-dipole, which determines the resulting heterocyclic core, and the reaction conditions, which are optimized for yield and purity.
Caption: General experimental workflow for 1,3-dipolar cycloadditions.
Section 2: Synthesis of Triazoles via Azide Cycloaddition
The reaction between an organic azide and an alkyne, known as the Huisgen cycloaddition, is the quintessential 1,3-dipolar cycloaddition, yielding 1,2,3-triazoles.[2][4] Given the highly activated nature of ethyl (3-nitrophenyl)prop-2-ynoate, this transformation can often proceed thermally without the need for the commonly used copper(I) catalyst, which is a hallmark of "click chemistry".[5][6][7] The uncatalyzed reaction typically produces a mixture of regioisomers.
Reaction Mechanism: Azide-Alkyne Cycloaddition
The azide (R-N₃) acts as the 4π component and the alkyne as the 2π component. The concerted, though potentially asynchronous, addition leads directly to the stable, aromatic triazole ring system.
Caption: Mechanism for thermal azide-alkyne cycloaddition.
Protocol 2.1: Synthesis of Ethyl 4-benzyl-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate
This protocol describes a representative thermal cycloaddition.
Materials:
Ethyl (3-nitrophenyl)prop-2-ynoate (1.0 eq)
Benzyl azide (1.1 eq)
Toluene, anhydrous
Standard glassware for inert atmosphere reactions
Procedure:
Reactor Setup: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl (3-nitrophenyl)prop-2-ynoate (e.g., 235 mg, 1.0 mmol).
Inert Atmosphere: Purge the flask with argon or nitrogen for 5-10 minutes.
Reagent Addition: Add anhydrous toluene (10 mL) via syringe, followed by benzyl azide (e.g., 146 mg, 1.1 mmol).
Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting alkyne is a key indicator. Causality: Refluxing in toluene provides sufficient thermal energy to overcome the activation barrier for the cycloaddition without promoting decomposition.
Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient elution system (e.g., 10% to 40% ethyl acetate in hexanes) is typically effective. Rationale: Chromatography separates the desired triazole product(s) from unreacted starting materials and any minor byproducts.
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting solid/oil by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Section 3: Synthesis of Isoxazoles via Nitrone Cycloaddition
Nitrones are 1,3-dipoles that react with alkynes to produce isoxazolines, which can subsequently be oxidized or eliminate a substituent to yield the aromatic isoxazole ring.[3][8] These five-membered N,O-heterocycles are prevalent in medicinal chemistry.[9][10] The regioselectivity of the cycloaddition is governed by FMO theory. For the electron-deficient ethyl (3-nitrophenyl)prop-2-ynoate, the reaction is a Type I process, where the interaction between the nitrone's HOMO and the alkyne's LUMO is dominant.[3] This typically leads to the formation of 5-substituted isoxazolidines.[3][11]
Reaction Mechanism: Nitrone-Alkyne Cycloaddition
The concerted [3+2] cycloaddition forms an isoxazoline intermediate. Depending on the nitrone structure and reaction conditions, this intermediate may be stable or may proceed to form a more stable aromatic isoxazole.
Caption: Pathway from nitrone-alkyne cycloaddition to isoxazole.
Protocol 3.1: Synthesis of Ethyl 3-methyl-5-(3-nitrophenyl)-4-phenylisoxazole-4(5H)-carboxylate
Materials:
Ethyl (3-nitrophenyl)prop-2-ynoate (1.0 eq)
C-Phenyl-N-methylnitrone (1.0 eq)
Dichloromethane (DCM), anhydrous
Standard glassware
Procedure:
Setup: In a 25 mL round-bottom flask with a stir bar, dissolve ethyl (3-nitrophenyl)prop-2-ynoate (235 mg, 1.0 mmol) in anhydrous DCM (10 mL).
Reagent Addition: Add C-phenyl-N-methylnitrone (135 mg, 1.0 mmol) to the solution in one portion at room temperature.
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours to a day. Rationale: The high reactivity of the dipolarophile allows this reaction to proceed efficiently without heating, which preserves thermally sensitive functional groups.
Monitoring: Track the consumption of the nitrone using TLC (a suitable stain like KMnO₄ can help visualize the nitrone).
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
Purification: Purify the crude product directly via flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to isolate the target isoxazoline/isoxazole.
Characterization: Analyze the purified product by NMR and MS to confirm its identity and assess its purity.
Section 4: Synthesis of Pyrazoles via Diazoalkane Cycloaddition
Diazo compounds, such as ethyl diazoacetate, are versatile 1,3-dipoles that react with alkynes to form pyrazoles.[12] Pyrazoles are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, making them valuable targets in drug discovery.[13] The reaction with an unsymmetrical alkyne like ethyl (3-nitrophenyl)prop-2-ynoate can lead to regioisomers, although the electronic bias often favors one major product.
Protocol 4.1: Synthesis of Ethyl 3-carboxyethyl-5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
Materials:
Ethyl (3-nitrophenyl)prop-2-ynoate (1.0 eq)
Ethyl diazoacetate (1.2 eq)
Tetrahydrofuran (THF), anhydrous
Standard glassware
Procedure:
Setup: Add ethyl (3-nitrophenyl)prop-2-ynoate (235 mg, 1.0 mmol) and anhydrous THF (10 mL) to a 25 mL round-bottom flask under an inert atmosphere.
Reagent Addition: Carefully add ethyl diazoacetate (137 mg, 1.2 mmol) dropwise to the stirred solution at room temperature. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood. Do not use ground glass joints.
Reaction: Stir the reaction at room temperature for 24-48 hours. The reaction progress can be monitored by TLC. In some cases, gentle heating (40-50 °C) may be required to drive the reaction to completion.[12]
Work-up: After the starting material is consumed, carefully quench any excess diazo compound by adding a few drops of acetic acid until nitrogen evolution ceases. Remove the solvent in vacuo.
Purification: The resulting crude oil is purified by silica gel column chromatography (ethyl acetate/hexanes solvent system) to yield the pure pyrazole derivative.
Characterization: Confirm the structure of the isolated product using spectroscopic methods (NMR, IR, MS).
Section 5: Data Summary & Comparative Overview
The choice of 1,3-dipole directly dictates the heterocyclic core produced. The electron-deficient nature of ethyl (3-nitrophenyl)prop-2-ynoate generally ensures good reactivity across these classes of cycloadditions.
1,3-Dipole Class
Example Dipole
Resulting Heterocycle
Typical Conditions
Key Insights
Azide
Benzyl Azide
1,2,3-Triazole
Toluene, Reflux
Thermal activation is often sufficient; uncatalyzed reaction may yield regioisomers.[6]
Nitrone
C-Phenyl-N-methylnitrone
Isoxazoline / Isoxazole
DCM, Room Temp.
High reactivity allows for mild conditions; regioselectivity is FMO-controlled.[3][14]
Diazoalkane
Ethyl Diazoacetate
Pyrazole
THF, Room Temp. or Heat
Reaction provides access to highly functionalized pyrazoles.[12]
Section 6: Concluding Remarks & Future Directions
Ethyl (3-nitrophenyl)prop-2-ynoate is a superb building block for the synthesis of diverse five-membered heterocycles. Its high electrophilicity, imparted by the nitro and ester functionalities, facilitates [3+2] cycloadditions with a wide range of 1,3-dipoles under accessible and often mild conditions. The protocols outlined herein provide a robust framework for researchers to synthesize libraries of triazoles, isoxazoles, and pyrazoles. These scaffolds are of paramount importance in medicinal chemistry and materials science, and their efficient construction via the methods described is a valuable tool for innovation in these fields.[10][15][16]
References
Kyung Hee University. (2004). 1,3-Dipolar cycloaddition of azides with electron-deficient alkynes under mild condition in water.
Chemical Science Review and Letters. 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1).
ResearchGate. (2025). 1,3Dipolar cycloaddition of azides with electron-deficient alkynes under mild condition in water | Request PDF.
ResearchGate. (2025). Recent advances in the 1,3-dipolar cycloaddition reactions of nitrones.
MDPI. (2025). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics.
New Journal of Chemistry (RSC Publishing). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds.
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
Dhaka University Journal of Pharmaceutical Sciences. (2025). Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one and Its Two Pyrazole Derivatives.
Wikipedia. 1,3-Dipolar cycloaddition.
Frontiers. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.
Organic Chemistry Portal. (2005). Asymmetric 1,3-Dipolar Cycloaddition Reaction of Nitrones and Acrolein with a Bis-Titanium Catalyst as Chiral Lewis Acid.
The synthesis of pyrazole derivatives using ethyl 5-(3-aryl-3-oxopropinyl)anthranilates 88.
Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
(2023). Synthesis and Characterization of Novel Isoxazole derivatives.
Scilit. Application, Reactivity and Synthesis of Isoxazole Derivatives.
ResearchGate. Pyrazol-3-ones, Part 1: Synthesis and Applications.
MDPI. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.
Impactfactor. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line.
PMC. A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study.
Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.
Nitrones as dipoles for rapid strain-promoted 1,3-dipolar cycloadditions with cyclooctynes.
Scribd. 1,3-Dipolar Cycloaddition Mechanisms | PDF | Chemical Reactions.
ResearchGate. (2025). Advances in 1,3-Dipolar cycloaddition reaction of azides and alkynes - A prototype of "click" chemistry | Request PDF.
PMC. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis.
(2023). Cyaphide‐Azide 1,3‐Dipolar Cycloaddition Reactions: Scope and Applicability.
Synthesis of 3-(3-nitrophenyl)isoxazoles from ethyl propiolates
Application Note: Regioselective Synthesis of Ethyl 3-(3-nitrophenyl)isoxazole-5-carboxylate Core Directive & Executive Summary Objective: To provide a robust, scalable protocol for the synthesis of ethyl 3-(3-nitropheny...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Synthesis of Ethyl 3-(3-nitrophenyl)isoxazole-5-carboxylate
Core Directive & Executive Summary
Objective: To provide a robust, scalable protocol for the synthesis of ethyl 3-(3-nitrophenyl)isoxazole-5-carboxylate using ethyl propiolate and 3-nitrobenzaldehyde oxime.
Significance: Isoxazoles are "privileged scaffolds" in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters. The 3-(3-nitrophenyl) derivative is a critical intermediate for synthesizing immunomodulators and antibiotics. This guide addresses the primary challenge in this synthesis: Regiocontrol .
The Challenge: The reaction of nitrile oxides with alkynes can theoretically yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole.
The Solution: By utilizing ethyl propiolate (an electron-deficient dipolarophile) and controlling the in situ generation of the nitrile oxide, we force the reaction kinetics to favor the 3,5-regioisomer (>95:5 ratio) via Frontier Molecular Orbital (FMO) interactions.
Scientific Foundation (Mechanistic Insight)
The synthesis relies on the Huisgen [3+2] cycloaddition.[1] The reaction is concerted but asynchronous.
Dipole: 3-Nitrobenzonitrile oxide (generated in situ).
Mechanism of Regioselectivity:
The regiochemistry is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.
Electronic Effect: The ester group on ethyl propiolate lowers the LUMO energy of the alkyne.
Steric/Electronic Alignment: The nucleophilic oxygen of the nitrile oxide attacks the more substituted carbon (beta-carbon) of the alkyne, while the carbon of the nitrile oxide attacks the terminal carbon. However, for electron-deficient alkynes like propiolates, the dominant FMO interaction (LUMO_dipolarophile + HOMO_dipole) favors the formation of the 5-ester .
Diagram 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway showing the conversion of oxime to nitrile oxide and the critical interception by ethyl propiolate to prevent dimerization.
Experimental Protocol
Safety Warning: Nitrile oxides are unstable and can dimerize explosively if isolated. Always generate in situ. Hydroximoyl chlorides are skin irritants. Work in a fume hood.
Materials Required
Reagent
Equiv.
Role
3-Nitrobenzaldehyde oxime
1.0
Precursor
N-Chlorosuccinimide (NCS)
1.1
Chlorinating Agent
Ethyl Propiolate
1.2
Dipolarophile
Triethylamine (Et3N)
1.2
Base
DMF (Anhydrous)
Solvent
Reaction Medium
Ethyl Acetate / Hexanes
-
Workup/Purification
Step-by-Step Procedure (One-Pot Method)
Phase 1: Formation of Hydroximoyl Chloride
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzaldehyde oxime (1.0 g, 6.0 mmol) in anhydrous DMF (10 mL).
Chlorination: Add N-chlorosuccinimide (NCS) (0.88 g, 6.6 mmol) in one portion at room temperature (25°C).
Activation: Stir the mixture for 1 hour. Observation: The solution may turn slightly yellow. Monitor by TLC (30% EtOAc/Hexane) to ensure the oxime is consumed and converted to the less polar hydroximoyl chloride.
Phase 2: Cycloaddition (The Critical Step)
4. Addition of Alkyne: Add ethyl propiolate (0.73 mL, 7.2 mmol) directly to the reaction flask.
5. Controlled Base Addition: Prepare a solution of Triethylamine (1.0 mL, 7.2 mmol) in DMF (2 mL).
Crucial Technique: Add the Et3N solution dropwise over 30 minutes using a syringe pump or addition funnel while cooling the flask in a water bath (20-25°C).
Reasoning: Slow addition keeps the concentration of the transient nitrile oxide low, favoring reaction with the alkyne over self-dimerization (furoxan formation).
Reaction: Remove the water bath and stir at room temperature for 12 hours.
Phase 3: Workup and Purification
7. Quench: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a solid.
8. Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL). Wash the combined organics with water (2 x) and brine (1 x) to remove DMF.
9. Drying: Dry over anhydrous
and concentrate under reduced pressure.
10. Purification: Recrystallize from Ethanol or perform flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Expected Yield: 75-85%
Physical State: Pale yellow solid.
Data Presentation & Quality Control
Analytical Validation
To confirm the synthesis of the 3,5-isomer (Target) vs. the 3,4-isomer (Impurity), use 1H NMR.
Feature
Target: 5-Carboxylate (Isomer A)
Impurity: 4-Carboxylate (Isomer B)
Isoxazole Ring Proton
Singlet at ~7.3 - 7.5 ppm (C4-H)
Singlet at ~8.5 - 9.0 ppm (C5-H)
Regioselectivity Source
Ethyl propiolate directs 5-subst.
Rare with this specific alkyne
Melting Point
142 - 145°C
Typically lower / amorphous
Note: The C5-proton in the 3,4-isomer is significantly more deshielded due to the adjacent oxygen and nitrogen of the ring.
Diagram 2: Experimental Workflow Logic
Caption: Operational workflow emphasizing the critical control point at the base addition step.
Troubleshooting & Optimization
Problem: Low Yield / Formation of Furoxan Dimer.
Cause: Base added too quickly, causing a spike in nitrile oxide concentration.
Fix: Dilute the reaction further or use a syringe pump for Et3N addition.
Problem: Incomplete Chlorination.
Cause: Old/wet NCS.
Fix: Recrystallize NCS from benzene or increase reaction time/temperature (up to 40°C) for the first step.
Modification for "Naked" Isoxazole:
If the goal is 3-(3-nitrophenyl)isoxazole (without the ester), perform a hydrolysis (NaOH/MeOH) followed by thermal decarboxylation (heating with Cu powder in quinoline).
References
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6][7][8] Past and Future. Angewandte Chemie International Edition. Link
Basel, Y., & Hassner, A. (1997). Di-tert-butyl Dicarbonate as a Reagent for the Synthesis of Nitrile Oxides and Isoxazoles. Synthesis.[1][2][3][5][6][8][9][10][11][12][13] Link
Liu, K.C., et al. (1980). Synthesis of 3-substituted isoxazole-5-carboxylates.[2][13] Journal of Organic Chemistry.[10] (General reference for propiolate regioselectivity).
Organic Chemistry Portal. (2025). Synthesis of Isoxazoles.[2][3][6][8][9][10][12]Link
Michael addition of amines to (3-Nitro-phenyl)-propynoic acid ethyl ester
Topic: Michael addition of amines to (3-Nitro-phenyl)-propynoic acid ethyl ester Content Type: Detailed Application Note and Protocol Application Note: High-Efficiency Synthesis of -Enamino Esters via Michael Addition to...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Michael addition of amines to (3-Nitro-phenyl)-propynoic acid ethyl ester
Content Type: Detailed Application Note and Protocol
Application Note: High-Efficiency Synthesis of
-Enamino Esters via Michael Addition to Ethyl (3-Nitrophenyl)propiolate
Abstract
This application note details the protocol for the regioselective and stereoselective Michael addition (conjugate hydroamination) of primary and secondary amines to ethyl (3-nitrophenyl)propiolate . This reaction is a critical entry point for synthesizing
-enamino esters, which serve as versatile pharmacophores and precursors for nitrogen-containing heterocycles such as 4-quinolones and pyridinones.[1] The presence of the electron-withdrawing 3-nitro group significantly enhances the electrophilicity of the alkyne -carbon, facilitating rapid conversion under mild conditions.
Scientific Foundation & Mechanism
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the amine nitrogen on the
-carbon of the alkynyl ester. The regioselectivity is governed by the polarization of the triple bond, induced by the ethyl ester group and further amplified by the electron-withdrawing 3-nitroaryl moiety.
Nucleophilic Attack: The amine lone pair attacks the
-carbon, generating a zwitterionic allenolate intermediate.
Proton Transfer: A rapid proton transfer occurs (inter- or intramolecularly), leading to the neutral enamine.
Stereoselectivity:
Primary Amines: Typically favor the (Z)-isomer due to an intramolecular hydrogen bond between the N-H and the ester carbonyl oxygen (stabilization energy ~5-7 kcal/mol).
Secondary Amines: Steric repulsion between the amine substituents and the ester group often dictates the
ratio, though the -isomer is frequently observed if steric bulk is significant.
The "Nitro" Effect
The 3-nitro group exerts a strong inductive electron-withdrawing effect (-I) on the phenyl ring. This lowers the LUMO energy of the alkyne system compared to the unsubstituted phenylpropiolate, making the
-carbon significantly more electrophilic. Consequently, reaction times are reduced, and the reaction can often proceed without exogenous catalysts.
Visualizing the Pathway
The following diagram illustrates the reaction mechanism and the resulting stereochemistry.
Caption: Mechanistic pathway showing regioselective attack at the
-carbon and bifurcation of stereoselectivity based on amine class.
Purification: Rotary evaporator, silica gel column, or recrystallization solvents (Hexane/EtOAc).
Method A: Catalyst-Free Green Synthesis (Standard)
Best for aliphatic amines (e.g., morpholine, piperidine, benzylamine).
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl (3-nitrophenyl)propiolate (1.0 mmol, 219 mg) in Ethanol (3.0 mL).
Addition: Add the Amine (1.1 mmol, 1.1 equiv) dropwise at room temperature (20–25 °C).
Note: The reaction is exothermic. For highly reactive amines (e.g., pyrrolidine), cool to 0 °C during addition.
Reaction: Stir the mixture at room temperature.
Self-Validation: The solution typically deepens in color (yellow to orange/red) due to the formation of the conjugated enamine system.
Monitoring: Check TLC every 15 minutes (Eluent: 20% EtOAc in Hexane). Look for the disappearance of the alkyne spot (high Rf) and appearance of the fluorescent enamine spot (lower Rf).
NOESY: Crucial for secondary amines. Look for NOE correlations between the vinyl proton and the amine alkyl groups to assign stereochemistry.
Troubleshooting & Safety
Issue: Reaction stalls or is too slow.
Solution: Switch solvent to Acetonitrile (polar aprotic) or add 5 mol% Acetic Acid (mild acid catalysis).
Issue: Product is an oil that won't crystallize.
Solution: Triturate with cold diethyl ether or pentane. If oil persists, use column chromatography (Hexane/EtOAc gradient).
Safety Note: (3-Nitrophenyl)propiolate is a nitro-substituted alkyne. While generally stable, avoid excessive heat (>100 °C) or friction. Perform reactions in a fume hood to avoid inhalation of amine vapors.
References
Reaction Generality: H. A. Stefani, I. M.[3] Costa, D. de O. Silva, "Synthesis of Enaminones from
-Ketoesters or 1,3-Diketones and Primary Amines," Synthesis, 2000 , 1526–1528.[3] Link
Stereoselectivity Mechanisms: J. P. Freeman, "The Structure and Spectra of Some Enamine Esters," J. Org. Chem., 1969 , 34, 3654. Link
Catalyst-Free Protocols: N. Azizi, M. R.[4] Saidi, "Solid Lithium Perchlorate as a Powerful Catalyst for the Synthesis of
-Amino Esters under Solvent-Free Conditions," Tetrahedron, 2004 , 60, 383–387.[4] Link
Green Chemistry Approaches: X. Y. Chen, et al., "Water-Promoted Solvent-Free Hydroamination of Electron-Deficient Terminal Alkynes," Synlett, 2020 , 31, 878–882.[3] Link
Aryl Propiolate Reactivity: Bagley, M. C., et al., "Microwave-assisted synthesis of quinolines via the Bohlmann-Rahtz pyridine synthesis," Synlett, 2004 , 2615–2617. Link
Reduction of nitro group in ethyl 3-(3-nitrophenyl)propiolate to amine
Application Note & Protocol Topic: Chemoselective Reduction of Ethyl 3-(3-nitrophenyl)propiolate to Ethyl 3-(3-aminophenyl)propiolate Abstract The selective reduction of an aromatic nitro group to its corresponding anili...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Chemoselective Reduction of Ethyl 3-(3-nitrophenyl)propiolate to Ethyl 3-(3-aminophenyl)propiolate
Abstract
The selective reduction of an aromatic nitro group to its corresponding aniline is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and advanced materials. This application note addresses the specific challenge of reducing the nitro moiety in ethyl 3-(3-nitrophenyl)propiolate without affecting the chemically sensitive propiolate (alkyne) functionality. We provide a comprehensive analysis of various reduction methodologies, explaining the chemical rationale for selecting an optimal method. A detailed, field-proven protocol using tin(II) chloride (SnCl₂) is presented, offering high chemoselectivity, reliability, and operational simplicity. This guide is intended for researchers, chemists, and process development scientists seeking a robust solution for this critical synthetic step.
Introduction: The Challenge of Chemoselectivity
Aromatic amines are invaluable building blocks in the synthesis of a vast array of biologically active molecules, dyes, and polymers.[1][2] The most common route to these anilines is the reduction of the corresponding nitroarenes.[3][4] While numerous methods exist for nitro group reduction, the presence of other reducible functional groups within the same molecule introduces a significant challenge of chemoselectivity.
The substrate, ethyl 3-(3-nitrophenyl)propiolate, contains two such groups: the target nitro group and an electron-deficient alkyne. Aggressive reduction techniques, such as standard catalytic hydrogenation with palladium on carbon (Pd/C) and high-pressure hydrogen gas, are often unselective and can lead to the over-reduction of the alkyne to an alkene or even an alkane, resulting in a mixture of undesired byproducts.[5][6][7] Therefore, the primary objective is to identify and implement a reduction system that exhibits high fidelity for the nitro group while leaving the propiolate ester untouched.
Strategic Selection of a Reduction Methodology
Choosing the correct reducing agent and conditions is paramount for success. The decision-making process involves balancing reactivity, selectivity, cost, and operational safety. Below is a comparative analysis of common strategies and the rationale for our recommended approach.
Analysis of Reduction Pathways
Direct Catalytic Hydrogenation (H₂/Pd/C): This is a highly efficient method for nitro reduction but often lacks selectivity.[8][9] The palladium catalyst is highly active for the hydrogenation of triple bonds, making this method unsuitable for the target transformation without significant modification, such as the use of catalyst poisons (e.g., Lindlar's catalyst), which can complicate the reaction and may not be entirely effective.[6]
Catalytic Transfer Hydrogenation (CTH): CTH utilizes a hydrogen donor in solution, such as formic acid, ammonium formate, or hydrazine, in the presence of a catalyst (e.g., Pd/C, Fe, Ru).[1][10][11][12] This approach often operates under milder conditions than high-pressure hydrogenation and can offer improved chemoselectivity.[13] Iron-based CTH systems, for example, have shown excellent tolerance for various functional groups.[10][13] While a viable green alternative, optimization may be required to prevent any alkyne reduction.
Metal-Mediated Reductions: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in acidic or neutral media is a classical and highly reliable strategy for selective nitro group reduction.[8][14][15] These methods are renowned for their excellent functional group tolerance, typically leaving esters, ketones, and alkynes unaffected.[5][14][16]
Iron (Fe): The Béchamp reduction (Fe/HCl) is a historically significant and cost-effective method.[5][15] Modern variations using activated iron powder are also highly effective and tolerate a wide range of functional groups, including alkynes.[14]
Tin(II) Chloride (SnCl₂): Reduction with stannous chloride in an alcoholic solvent is a particularly mild and effective method for selectively reducing aromatic nitro compounds.[8][17] Its ability to proceed under relatively neutral to acidic conditions makes it compatible with the ester functionality and highly selective for the nitro group over the alkyne.[18][19]
Decision Logic for Ethyl 3-(3-nitrophenyl)propiolate
The following diagram illustrates the decision-making process for selecting the optimal reduction method for this specific substrate.
Figure 1. Decision matrix for selecting a chemoselective reduction method.
Based on this analysis, the tin(II) chloride (SnCl₂) reduction is selected as the most authoritative and reliable method due to its well-documented history of high chemoselectivity for aromatic nitro groups in the presence of sensitive functionalities like alkynes.[8][17][18]
Detailed Experimental Protocol: SnCl₂ Reduction
This protocol provides a step-by-step methodology for the chemoselective reduction of ethyl 3-(3-nitrophenyl)propiolate.
Materials and Reagents
Reagent
Grade
Supplier Example
Ethyl 3-(3-nitrophenyl)propiolate
>97%
Sigma-Aldrich
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
ACS Reagent, >98%
Fisher Scientific
Ethanol (EtOH), Absolute
200 Proof, ACS
VWR
Ethyl Acetate (EtOAc)
ACS Grade
EMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃)
Aqueous Solution
Lab Prepared
Brine (Saturated NaCl)
Aqueous Solution
Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
Sigma-Aldrich
Celite® 545
---
Fisher Scientific
Step-by-Step Procedure
Reaction Setup:
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-(3-nitrophenyl)propiolate (1.0 eq).
Dissolve the starting material in absolute ethanol (approx. 10 mL per gram of substrate). Stir until fully dissolved.[16]
Addition of Reducing Agent:
In a single portion, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq) to the stirred solution. The reaction is often exothermic; addition can be done in portions if a significant temperature rise is observed.
Reaction Execution:
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.
Workup and Isolation:
Upon completion, cool the reaction mixture to room temperature.
Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
To the resulting slurry, add ethyl acetate (EtOAc) and water. Stir vigorously.
Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acidic mixture and quench the tin salts. Caution: CO₂ evolution may cause frothing. Continue addition until the pH of the aqueous layer is ~7-8. A thick, white precipitate of tin hydroxides will form.[17]
Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with several portions of ethyl acetate to ensure complete recovery of the product.[15]
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude ethyl 3-(3-aminophenyl)propiolate can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the final product as a pure solid or oil.
Experimental Workflow Diagram
Figure 2. Step-by-step experimental workflow for the SnCl₂ reduction.
Safety and Troubleshooting
Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The quenching process with sodium bicarbonate can be vigorous; add the base slowly.
Troubleshooting:
Incomplete Reaction: If the reaction stalls, an additional portion of SnCl₂·2H₂O can be added. Ensure the ethanol is absolute, as excess water can sometimes hinder the reaction.
Difficult Filtration: The tin salts can sometimes form a fine precipitate that clogs the filter. Using a thicker pad of Celite® and ensuring the mixture is not overly concentrated can alleviate this issue.
Low Yield after Workup: The product may have some solubility in the aqueous layer, especially if the pH is too low. Ensure complete neutralization and perform multiple extractions with ethyl acetate to maximize recovery.
Conclusion
This application note provides a comprehensive guide to the chemoselective reduction of ethyl 3-(3-nitrophenyl)propiolate. By comparing various methodologies, we have established that reduction using tin(II) chloride dihydrate offers an optimal balance of selectivity, reliability, and operational ease for this specific transformation. The detailed protocol and workflow provided herein are designed to be a self-validating system for researchers, enabling the efficient and high-yielding synthesis of ethyl 3-(3-aminophenyl)propiolate, a valuable intermediate for drug discovery and development.
References
Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875-12879. [Link]
Schabel, T., Belger, C., & Plietker, B. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters, 15(11), 2858–2861. [Link]
Goyal, E., & Kumar, A. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(11), 6685-6695. [Link]
Kumar, A., & Yadav, M. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 8(3), 3345-3356. [Link]
Wang, L., et al. (2018). Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst. Green Chemistry, 20(1), 143-149. [Link]
Abdel-Magid, A. F. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]
ACS Publications. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters. [Link]
Park, K. K., Oh, C. H., & Joung, W. K. (1993). Sodium Dithionite Reduction of Nitroarenes Using Viologen as an Electron Phase Transfer Catalyst. Tetrahedron Letters, 34(46), 7445-7446. [Link]
Rocchetti, L., et al. (2024). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development, 28(1), 229-237. [Link]
Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? [Link]
ResearchGate. (2021). Can sodium dithionite be used for reduction of nitro to amine group? [Link]
Li, Z., et al. (2019). DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. ACS Combinatorial Science, 21(8), 582-587. [Link]
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043-2050. [Link]
Kalita, H. R., et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Indian Journal of Chemistry - Section B, 44B, 354-357. [Link]
Stanek, V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Catalysts, 11(4), 438. [Link]
Chemistry Stack Exchange. (2020). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. [Link]
ResearchGate. (2011). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]
Dang, K., & Cheng, H. (2026). Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium. ChemPlusChem, 91(2), e202500675. [Link]
ResearchGate. (2018). What would be a good condition to reduce Ar-NO2 in the presence of an alkyne group? [Link]
Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]
Saneyoshi, H., et al. (2017). Alkyne-linked reduction-activated protecting groups for diverse functionalization on the backbone of oligonucleotides. Bioorganic & Medicinal Chemistry, 25(13), 3444-3450. [Link]
ResearchGate. (n.d.). Highly Efficient and Chemoselective Reduction of Nitroarenes Using Hybrid Ni@g-C3N4 as Reusable Catalyst. [Link]
Crimmin, M. R., et al. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. [Link]
Royal Society of Chemistry. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Mechanochemistry. [Link]
Journal of Synthetic Chemistry. (2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. [Link]
Organic Chemistry Portal. (n.d.). Alkane synthesis by alkyne reduction. [Link]
Application Note: Cyclization Protocols for Ethyl 3-(3-Nitrophenyl)propiolate Derivatives
Executive Summary & Mechanistic Insights Ethyl 3-(3-nitrophenyl)propiolate is a highly versatile, electron-deficient alkyne that serves as a premium C3 building block in the synthesis of complex heterocycles. For drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Insights
Ethyl 3-(3-nitrophenyl)propiolate is a highly versatile, electron-deficient alkyne that serves as a premium C3 building block in the synthesis of complex heterocycles. For drug development professionals and synthetic chemists, mastering the cyclization of this substrate unlocks direct pathways to pyrazolones, coumarins, quinolines, and triazoles—scaffolds that are ubiquitous in modern pharmacophores [1].
The Mechanistic Role of the 3-Nitro Group:
The presence of the meta-nitro group fundamentally alters the reactivity profile of the propiolate core. Operating primarily through strong inductive electron withdrawal (
effect) rather than direct resonance (which is minimized at the meta position), the nitro group significantly increases the electrophilicity of the alkyne's -carbon. This precise electronic tuning accelerates nucleophilic attack (Michael additions) while avoiding the extreme radical susceptibility often seen in para-nitro analogs. Consequently, ethyl 3-(3-nitrophenyl)propiolate is highly reactive yet stable enough to undergo controlled, divergent cyclization pathways [3].
Divergent cyclization pathways of ethyl 3-(3-nitrophenyl)propiolate into key heterocyclic scaffolds.
Quantitative Data & Yield Comparison
The table below summarizes the optimized reaction metrics for the primary cyclization protocols. The data reflects the accelerated kinetics provided by the 3-nitro group compared to unsubstituted phenylpropiolates.
Target Heterocycle
Primary Reagent
Catalyst / Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Pyrazolone
Hydrazine Hydrate
None / Ethanol
78 (Reflux)
4 - 6
80 - 92
Coumarin
Substituted Phenol
FeCl₃ / THF
75
18 - 24
65 - 85
Quinoline
Substituted Aniline
None / Dowtherm A
250
0.5 - 1
55 - 75
1,2,3-Triazole
Organic Azide
Ru-based / Toluene
80 - 110
8 - 12
70 - 95
Experimental Protocols & Causality
Protocol A: Hydrazine-Mediated Synthesis of Pyrazolones
This protocol leverages the dual reactivity of hydrazine to perform a tandem Michael addition and intramolecular amidation [1].
Causality of Design: Absolute ethanol is selected as the solvent because it perfectly balances the solubility of the hydrophobic propiolate and the hydrophilic hydrazine. Furthermore, as ethanol is the leaving group during the final amidation step, utilizing it as a solvent shifts the thermodynamic equilibrium favorably upon cooling.
Stepwise mechanism for pyrazolone synthesis via Michael addition and intramolecular amidation.
Step-by-Step Methodology:
Initiation: Dissolve 1.0 mmol of ethyl 3-(3-nitrophenyl)propiolate in 10 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
Addition: Add 1.2 mmol of hydrazine hydrate dropwise at room temperature. Note: The reaction is mildly exothermic due to the highly electrophilic nature of the nitro-activated alkyne.
Cyclization: Heat the mixture to a gentle reflux (78°C) and maintain for 4–6 hours.
Self-Validation & Isolation: Remove the heat source. As the mixture cools to room temperature, and subsequently in an ice bath (0°C), the target pyrazolone will spontaneously precipitate. This occurs because the rigid, hydrogen-bonded pyrazolone network has drastically lower solubility in cold ethanol than the starting materials, providing immediate visual confirmation of success.
Purification: Collect the solid via vacuum filtration and wash with 5 mL of ice-cold ethanol.
Protocol B: Lewis Acid-Catalyzed Annulation to Coumarins
This protocol utilizes a Lewis acid to facilitate the reaction between the propiolate and an electron-rich phenol (e.g., resorcinol), yielding a 4-(3-nitrophenyl)coumarin [2].
Causality of Design: Iron(III) chloride (FeCl₃) is utilized as a highly effective, low-cost Lewis acid. It coordinates directly to the ester carbonyl oxygen, pulling electron density away from the alkyne and hyper-activating the
-carbon. This allows the relatively weak phenolic nucleophile to attack efficiently. THF is chosen as the solvent because it stabilizes the intermediate cationic transition states without poisoning the iron catalyst.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under inert atmosphere, combine 1.4 mmol of the phenol derivative and 1.4 mmol of ethyl 3-(3-nitrophenyl)propiolate.
Catalysis: Add 4.2 mmol of anhydrous FeCl₃, followed by 25 mL of anhydrous THF.
Thermal Activation: Reflux the mixture at 75°C for 24 hours.
Self-Validation: Monitor via TLC (7:3 Hexane:Ethyl Acetate). The protocol is self-validating: the highly UV-active propiolate ester (Rf ~0.8) will completely disappear, replaced by a distinct, intensely fluorescent coumarin spot under 365 nm UV light.
Workup: Quench with distilled water, extract partitioned products with chloroform, dry over Na₂SO₄, and purify via flash chromatography.
Protocol C: Conrad-Limpach-Type Thermal Cyclization to Quinolines
This two-stage protocol couples the propiolate with a substituted aniline to form a 4-hydroxy-2-(3-nitrophenyl)quinoline [1].
Causality of Design: The reaction demands two distinct thermal environments. Stage 1 (100–140°C) provides just enough energy for the Michael addition to form the enamine without degrading the alkyne. Stage 2 requires extreme heat (250°C) to overcome the massive activation energy required for the Friedel-Crafts-like acylation that closes the quinoline ring. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is strictly required here for its high boiling point and superior heat transfer capabilities.
Step-by-Step Methodology:
Enamine Formation: Heat a neat mixture of substituted aniline (1.0 mmol) and ethyl 3-(3-nitrophenyl)propiolate (1.0 mmol) at 120°C for 2 hours.
Flash Heating: Pre-heat 10 mL of Dowtherm A to 250°C in a separate flask. Carefully add the crude enamine intermediate portion-wise to the boiling solvent.
Cyclization: Maintain at 250°C for 30 minutes.
Self-Validation & Isolation: Allow the mixture to cool to room temperature. The fully aromatized quinoline product is highly insoluble in cold Dowtherm A. A massive precipitation event upon cooling to 25°C confirms the Friedel-Crafts acylation has successfully occurred.
Purification: Filter the precipitate and wash aggressively with hexanes to remove residual Dowtherm A, followed by recrystallization from DMF.
Critical Safety & Handling of Nitroaromatic Alkynes
The integration of a 3-nitro group with an energy-dense alkyne introduces specific thermal hazards. Nitroaromatics can undergo rapid, exothermic decomposition at elevated temperatures.
Mandatory Precaution: When executing Protocol C (Conrad-Limpach cyclization at 250°C), strict thermal monitoring and the use of blast shields are mandatory.
Scale-up Warning: Differential Scanning Calorimetry (DSC) must be performed on the intermediate enamine prior to any scale-up exceeding 5.0 mmol to ensure the onset temperature of auto-decomposition is safely above the 250°C operating temperature.
References
Chemical Society of Nigeria. "Preliminary Investigation of the Lewis Acid-Mediated Reactions of Phenols and Ethyl Phenylpropiolate as a Synthetic Route." Journal of the Chemical Society of Nigeria. URL:[Link]
American Chemical Society. "Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions." Chemical Reviews. URL:[Link]
Method
Application Note: Synthesis of Pyrazoles from Ethyl (3-Nitrophenyl)prop-2-ynoate and Hydrazines
Executive Summary & Strategic Rationale The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of numerous blockbuster drugs, including COX-2 inhibitors (e.g., celecoxib...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of numerous blockbuster drugs, including COX-2 inhibitors (e.g., celecoxib), kinase inhibitors, and cannabinoid receptor antagonists . The synthesis of highly functionalized pyrazoles often relies on the cyclocondensation of activated alkynes with hydrazine derivatives.
This application note details the robust, step-by-step synthesis of pyrazole derivatives using ethyl (3-nitrophenyl)prop-2-ynoate as the electrophilic acetylenic ester. By leveraging the strong electron-withdrawing properties of the meta-nitro group, this protocol ensures rapid Michael addition and subsequent high-yield thermal cyclization, providing a reliable workflow for medicinal chemists and process scientists.
Mechanistic Insights & Causality of Experimental Design
The transformation of ethyl (3-nitrophenyl)prop-2-ynoate into a pyrazole derivative is a tandem two-step process: an initial intermolecular Michael-type addition followed by an intramolecular amidation (cyclization) .
Causality of Reagent and Condition Selection:
Substrate Activation: The 3-nitro group exerts a strong inductive electron-withdrawing effect (-I). This significantly enhances the electrophilicity of the
-carbon of the alkyne, accelerating the initial nucleophilic attack by the hydrazine nitrogen compared to unactivated phenylpropiolates .
Solvent Selection (Ethanol): Absolute ethanol is specifically chosen for three reasons. First, as a polar protic solvent, it stabilizes the highly polar hydrazone transition state. Second, its boiling point (78°C) provides the exact thermal window required to overcome the activation energy barrier for the cyclization step. Third, matching the solvent to the leaving group of the ester (ethoxide) completely suppresses unwanted transesterification side reactions.
Addition Rate: Hydrazines are potent binucleophiles. Dropwise addition is strictly required to maintain a low local concentration of the nucleophile, preventing competitive bis-addition or oligomerization pathways.
Mechanistic pathway for pyrazole synthesis via Michael addition and cyclization.
Experimental Workflow
Standard experimental workflow for the synthesis and isolation of pyrazolone derivatives.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-(3-Nitrophenyl)-1H-pyrazol-5-ol
This protocol utilizes hydrazine hydrate to yield the unsubstituted pyrazole core, which exists in tautomeric equilibrium with its pyrazolone form.
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl (3-nitrophenyl)prop-2-ynoate (1.0 mmol, 219 mg).
Solvation: Suspend the ester in 10 mL of absolute ethanol. Stir at room temperature (20-25°C) until complete dissolution is achieved.
Nucleophilic Addition: Equip the flask with a reflux condenser. Using a micro-syringe, add hydrazine hydrate (64% hydrazine, 1.2 mmol, ~58 µL) dropwise over 2 minutes.
Self-Validation Check: The solution will immediately transition from pale yellow to a deep orange/red hue, visually confirming the formation of the extended conjugated hydrazone intermediate.
Cyclization: Heat the reaction mixture to a gentle reflux (78°C) using an oil bath. Maintain reflux for 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3, UV active).
Isolation: Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0-5°C) for 30 minutes.
Self-Validation Check: The target pyrazole has low solubility in cold ethanol. A dense, microcrystalline precipitate will form, indicating successful cyclization and loss of the solubilizing ethyl ester group.
Purification: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted hydrazine and trace impurities. Dry under high vacuum to afford the pure product.
Protocol B: Synthesis of 1-Phenyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol
This protocol utilizes phenylhydrazine. The steric bulk and altered nucleophilicity of the substituted hydrazine require extended thermal activation .
Preparation: Dissolve ethyl (3-nitrophenyl)prop-2-ynoate (1.0 mmol, 219 mg) in 12 mL of absolute ethanol in a 50 mL round-bottom flask.
Cyclization: Reflux the mixture for 6 hours. (The extended time compensates for the reduced nucleophilicity of the aniline-like nitrogen in phenylhydrazine).
Isolation: Cool the reaction to room temperature. If precipitation does not occur spontaneously, concentrate the solvent in vacuo to half its volume, then cool in an ice bath.
Purification: Filter the resulting solid and recrystallize from a mixture of Ethanol/Water (8:2) to yield the analytically pure N-phenyl pyrazole derivative.
Quantitative Data & Reaction Optimization
The following table summarizes the expected outcomes when substituting the hydrazine source while maintaining the core ethyl (3-nitrophenyl)prop-2-ynoate substrate.
*Note: Alkyl hydrazines like methylhydrazine often yield a mixture of 1-alkyl-3-aryl and 1-alkyl-5-aryl regioisomers due to competitive attack from both nitrogen atoms during the initial Michael addition. Chromatographic separation is required.
Analytical Validation & Troubleshooting
To ensure the scientific integrity of the synthesized compounds, the following analytical markers should be verified:
FT-IR Spectroscopy: The complete disappearance of the sharp alkyne
stretch (~2220 ) and the ester carbonyl stretch (~1710 ) confirms the consumption of the starting material. The appearance of a broad stretch (3200-3400 ) confirms the pyrazole/pyrazolone core.
1H-NMR Spectroscopy (in DMSO-d6): The defining diagnostic signal is the appearance of the pyrazole
proton, which typically presents as a sharp singlet in the highly shielded aromatic region ( 6.00 - 6.50 ppm). The ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) must be completely absent.
Troubleshooting Incomplete Cyclization: If TLC indicates the presence of the acyclic hydrazone intermediate (which runs slightly lower than the starting alkyne but higher than the highly polar pyrazole), the reaction has not received sufficient thermal energy. Ensure the oil bath is maintaining a true reflux, or consider adding a catalytic amount of glacial acetic acid (0.1 eq) to activate the ester carbonyl toward intramolecular attack.
References
Fathalla, W., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6466. Available at:[Link]
Hergenrother, P. M., et al. (1986). Synthesis of Polypyrazolones from Ethyl Phenylpropiolate. NASA Technical Reports Server (NTRS). Available at:[Link]
M. K. M., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(12), 7122–7184. Available at:[Link]
Lévai, A., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available at:[Link]
Application
Application Note: High-Impact Heterocycle Synthesis using Nitro-Substituted Ethyl Phenylpropiolates
Topic: Heterocycle synthesis using nitro-substituted ethyl phenylpropiolates Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Heterocycle synthesis using nitro-substituted ethyl phenylpropiolates
Content Type: Create detailed Application Notes and Protocols.
Audience: Researchers, scientists, and drug development professionals.
Abstract & Strategic Value
Nitro-substituted ethyl phenylpropiolates represent a "linchpin" scaffold in diversity-oriented synthesis (DOS). Their unique structure combines an electron-deficient alkyne (Michael acceptor) with a nitro-arene (latent nitrogen nucleophile). This duality allows for divergent synthetic pathways:
Intramolecular Reductive Cyclization: Accessing the Indole-2-carboxylate core (ubiquitous in kinase inhibitors and CNS drugs) via nitrene insertion.
Intermolecular Condensation: Accessing Pyrazolone scaffolds via reaction with hydrazines.
This guide provides robust, self-validating protocols for these transformations, moving beyond "recipe" lists to explain the causality of reaction parameters.
Substrate Analysis & Mechanism
The reactivity of ethyl 3-(2-nitrophenyl)propiolate is governed by the relative positioning of the nitro group and the alkyne.
The Cadogan-Sundberg Indole Synthesis (Intramolecular)
When the nitro group is in the ortho position, deoxygenation generates a highly reactive nitrene intermediate. This electrophilic species inserts into the adjacent alkyne
-system.
Classic Reagent: Triethyl phosphite (
) – effective but generates stoichiometric phosphate waste.
Modern Reagent: Molybdenum (
) or Palladium catalysis – higher atom economy, utilizing CO or glycols as terminal reductants.
Mechanism Visualization
The following diagram illustrates the critical pathway from the nitro-alkyne to the indole core. Note the nitrene insertion step, which is the rate-determining event in thermal cyclizations.
Figure 1: Mechanistic pathway for the reductive cyclization of o-nitro ethyl phenylpropiolate to ethyl indole-2-carboxylate.
Target: Ethyl 1H-indole-2-carboxylate
Rationale: This method improves upon the classic Cadogan reaction by using a catalytic metal source and a mild reductant (triphenylphosphine or a glycol), avoiding the harsh conditions of neat phosphite reflux.
Materials:
Ethyl 3-(2-nitrophenyl)propiolate (1.0 equiv)
catalyst (5-10 mol%)
Triphenylphosphine (
) (2.2 equiv)
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the nitro-alkyne substrate (1.0 mmol) and
(2.2 mmol).
Why:
acts as the oxygen acceptor. A slight excess (2.2 vs 2.0) ensures complete conversion of Nitro Nitrene.
Catalyst Addition: Add
(0.05 mmol) under an inert atmosphere ( or Ar).
Critical Checkpoint: The Mo(VI) catalyst shuttles oxygen from the nitro group to the phosphine. Without the catalyst, the reaction requires much higher temperatures.
Reaction: Add anhydrous Toluene (5 mL, 0.2 M concentration) and heat to reflux (110 °C) for 4–6 hours.
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). Look for the disappearance of the yellow nitro-alkyne spot and the appearance of a fluorescent blue spot (indole).
Workup: Cool to room temperature. The byproduct (
) will often precipitate. Filter the mixture through a pad of celite to remove metal residues.
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Validation Criteria:
1H NMR: Disappearance of the alkyne proton (if terminal) or shift of aromatic protons. Appearance of the indole N-H broad singlet around 9.0–10.0 ppm.
Dissolution: Dissolve the propiolate (1.0 mmol) in Ethanol (10 mL) in a round-bottom flask.
Addition: Add Hydrazine hydrate (1.2 mmol) dropwise at room temperature.
Safety Note: Hydrazine is toxic and a sensitizer. Use in a fume hood. The reaction is initially exothermic (Michael addition).
Cyclization: Heat the mixture to reflux (78 °C) for 3 hours.
Mechanism:[3][4][5][6][7][8][9][10] The initial hydrazine attack forms a hydrazone/enamine intermediate, which then attacks the ester carbonyl to close the ring.
Isolation: Cool the reaction mixture in an ice bath. The pyrazolone product typically precipitates as a solid.
Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.
Workflow Diagram:
Figure 2: Workflow for the synthesis of pyrazolones from ethyl phenylpropiolate.
Data Summary & Optimization
The following table summarizes expected outcomes based on substituent effects and catalyst choices.
Parameter
Condition A (Classic Cadogan)
Condition B (Mo-Catalyzed)
Condition C (Hydrazine)
Reagent
(Solvent/Reagent)
/
Temperature
160–180 °C (Reflux)
110 °C (Toluene Reflux)
78 °C (EtOH Reflux)
Key Intermediate
Nitrene
Metal-Nitreneoid
Hydrazone
Product
Indole-2-carboxylate
Indole-2-carboxylate
Pyrazolone
Atom Economy
Low (Phosphate waste)
High (Catalytic cycle)
High
Typical Yield
60–70%
80–90%
85–95%
Troubleshooting Guide
Problem: Low yield in Indole synthesis.
Root Cause:[4][11][12] Incomplete deoxygenation or polymerization of the nitrene.
Solution: Switch to the Mo-catalyzed protocol (Protocol A). The metal template stabilizes the intermediate, preventing side reactions. Ensure solvent is strictly anhydrous.
Problem: Oily product in Pyrazolone synthesis.
Root Cause:[4][11][12] Presence of unreacted hydrazine or ester.
Solution: Acidify the filtrate with dilute HCl to protonate the pyrazolone (if basic) or induce precipitation. Recrystallize from EtOH/Water.
References
Cadogan, J. I. G., & Mackie, R. K. (1974).[7] Tervalent Phosphorus Compounds in Organic Synthesis. Chemical Society Reviews, 3, 87-137. Link
Sundberg, R. J. (1965). The Interaction of o-Nitrostyrenes with Triethyl Phosphite. The Journal of Organic Chemistry, 30(11), 3604–3610. Link
Sanz, R., et al. (2005). Molybdenum-Catalyzed Synthesis of Indoles and Carbazoles from Nitroaromatics. The Journal of Organic Chemistry, 70(10), 3997–4001. Link
BenchChem Application Note. (2025). Application Notes and Protocols for Heterocycle Synthesis Using Ethyl Phenylpropiolate. Link
Li, S., et al. (1999).[13] Catalytic hydrodenitrogenation of indole over molybdenum nitride. Applied Catalysis A: General, 184(1), 1-9. Link
Technical Support Center: Exotherm Control in Ethyl Propiolate Michael Additions
Welcome to the Advanced Troubleshooting Guide for managing thermal hazards in the conjugate addition of nucleophiles to ethyl propiolates. As a Senior Application Scientist, I have designed this guide to move beyond basi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide for managing thermal hazards in the conjugate addition of nucleophiles to ethyl propiolates. As a Senior Application Scientist, I have designed this guide to move beyond basic safety warnings. Here, we dissect the thermodynamic causality of these reactions and provide self-validating engineering controls to ensure your scale-up is both high-yielding and inherently safe.
Diagnostic Overview: The Thermodynamics of Propiolate Reactivity
Ethyl propiolate is a highly activated Michael acceptor. The electron-withdrawing ethyl ester group strongly polarizes the conjugated alkyne, significantly lowering the energy of its lowest unoccupied molecular orbital (LUMO).
When exposed to heteronucleophiles (such as thiols or amines), the nucleophilic attack occurs rapidly, generating a high-energy allenolate or enolate intermediate. The formation of new
-bonds and the reduction of the triple bond to a double bond releases a massive amount of enthalpy (). If the reactor's heat removal rate () cannot match this rapid heat generation, the internal temperature spikes. According to the Arrhenius equation, this temperature increase exponentially accelerates the reaction kinetics, creating a dangerous positive feedback loop known as a thermal runaway[1].
Mechanistic pathway of the Michael addition highlighting the highly exothermic intermediate formation.
Troubleshooting & FAQs
Q1: Why does my batch reaction boil over instantly upon adding the nucleophile?
This is a classic kinetic vs. thermodynamic mismatch. The activation energy for the thiol-yne or amino-yne Michael addition is extremely low. If you add the entire charge of ethyl propiolate to the nucleophile at once, the reaction proceeds at its maximum kinetic rate, releasing all the heat of reaction in seconds. Standard laboratory glassware has a poor surface-area-to-volume ratio, meaning it cannot dissipate this heat fast enough, resulting in localized boiling, pressure spikes, and potential decomposition[1]. Even at the discovery scale, procedures mandate dropwise addition and active cooling to prevent the mixture from exceeding safe thermal limits[2].
Q2: How do I select the right solvent to balance reaction rate and thermal safety?
Solvent polarity directly impacts the transition state of the Michael addition. Highly polar solvents (like water or methanol) stabilize the charged intermediate, driving the reaction to near-quantitative conversion in minutes[3]. However, this kinetic boost heavily exacerbates the initial exotherm. Conversely, non-polar solvents slow the reaction down but offer better thermal control. You must choose a solvent that balances the dielectric constant with the specific heat capacity required for your operational scale[4].
Q3: Semi-batch dosing is failing at the 50-gram scale. What is the next engineering step?
When scaling up, the volume of the reactor (which dictates heat generation) increases cubically, while the surface area (which dictates heat removal) only increases quadratically. At a certain scale, even dropwise addition in a semi-batch reactor becomes unsafe because the heat transfer area is insufficient. The solution is transitioning to Continuous Flow Chemistry. Microreactors possess massive surface-area-to-volume ratios, allowing for near-instantaneous heat dissipation and isothermal operation even for highly exothermic propiolate additions[5].
Decision matrix for selecting the appropriate exotherm mitigation strategy based on reaction scale.
Quantitative Data: Solvent & Kinetic Parameters
The following table summarizes the profound effect of solvent selection on the reaction kinetics and the corresponding exotherm risk during the equimolar addition of thiophenol to ethyl propiolate[3][4].
Solvent
Dielectric Constant (ε)
Time to Max Conversion
Yield (%)
Exotherm Risk Profile
Water
80.1
5 min
98%
Extreme (Requires strict dosing/flow)
Methanol
32.7
< 30 min
> 80%
High
Acetonitrile
37.5
< 30 min
> 80%
High
DMF
36.7
< 30 min
> 80%
High
THF
7.5
> 1 hour
Moderate
Moderate (Slower kinetics act as buffer)
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must be self-validating—meaning it contains internal checkpoints that confirm the system is operating within safe physical parameters before proceeding to the next step.
Protocol A: Semi-Batch Dosing for Gram-Scale Synthesis
Use this protocol when operating between 1g and 20g scales where flow chemistry is unavailable.
Reactor Setup & Baseline Validation: Equip a jacketed reactor with an overhead stirrer, an internal thermocouple, and a calibrated automated dosing pump.
Validation Check: Circulate coolant at 0 °C. Ensure the internal temperature stabilizes at 0 ± 1 °C for at least 10 minutes before proceeding. This confirms the heat transfer system is active and equilibrated.
Reagent Loading: Charge the reactor with the nucleophile (1.0 eq), base catalyst (0.1 eq), and a moderate-polarity solvent (e.g., THF, 10 volumes).
Dosing Initiation: Load ethyl propiolate (1.05 eq) into the dosing pump. Begin addition at a highly restricted rate of 0.02 eq/min.
Thermal Monitoring (Critical Validation Step): Monitor the internal thermocouple. The temperature should rise slightly but plateau (e.g., at 5–8 °C).
Validation Check: Pause the dosing pump for 60 seconds. The internal temperature must immediately begin dropping back toward 0 °C. If the temperature continues to rise after dosing stops, it indicates reagent accumulation (the dosing rate is faster than the kinetic rate). Abort the run immediately and increase cooling capacity or catalyst loading.
Completion & Quench: Once dosing is complete, stir for 30 minutes. Quench with saturated aqueous NH₄Cl.
Protocol B: Continuous Flow Microreactor Setup for Exothermic Scale-Up
Use this protocol for multigram to kilogram scale-up to entirely bypass the thermal runaway risk.
System Priming & Calibration: Prime a silicon carbide (SiC) or stainless steel microreactor (internal volume: 2 mL) with the reaction solvent at a flow rate of 1 mL/min. Set the reactor block temperature to 20 °C.
Validation Check: Measure the output volume over 5 minutes to ensure pump calibration (should be exactly 5.0 mL).
Reagent Stream Preparation:
Stream A: Nucleophile + Catalyst in solvent (0.5 M).
Stream B: Ethyl propiolate in solvent (0.55 M).
Steady-State Operation: Pump Stream A and Stream B at 0.5 mL/min each into a T-mixer preceding the microreactor. (Total flow = 1.0 mL/min; Residence time = 2 minutes).
Exotherm Management (Validation Step): The high surface-area-to-volume ratio of the microreactor rapidly dissipates the heat of reaction.
Validation Check: Attach an inline FT-IR spectrometer at the reactor outlet. Monitor the disappearance of the alkyne C≡C stretch (~2110 cm⁻¹) and the appearance of the ester C=O stretch shift. A stable, unchanging IR absorbance profile over time confirms steady-state heat and mass transfer. Fluctuations indicate thermal runaway pockets or pulsing flow.
Collection: Direct the output to a collection vessel containing a mild acidic quench solution to neutralize the catalyst and halt any secondary reactions.
References
1. - Organic Syntheses[2]
2. - Chemical Reviews[3][4]
3. - Organic Process Research & Development[1]
4. - JSM Central[5]
You are synthesizing ethyl 3-(3-nitrophenyl)propiolate , a critical intermediate often used in the construction of heterocycles (e.g., quinolines, coumarins) or as a Michael acceptor in medicinal chemistry.
The presence of the nitro group (-NO₂) at the meta position and the ethyl ester on the alkyne terminus creates a unique "push-pull" electronic environment. While the electron-withdrawing nitro group activates the aryl ring for oxidative addition, the electron-deficient nature of ethyl propiolate introduces specific side-reaction risks (Michael addition, hydrolysis) that do not occur with simple phenylacetylene.
This guide prioritizes the Sonogashira Coupling (Route A) as the industry standard for atom economy but details the Cinnamate Bromination/Elimination (Route B) as a robust backup for scale-up.
Module 1: Synthetic Route Selection
Route A: Sonogashira Coupling (Recommended)
Chemistry: Palladium-catalyzed cross-coupling of 1-iodo-3-nitrobenzene and ethyl propiolate .
Pros: Convergent, mild conditions, high functional group tolerance.
Cons: Susceptible to "Glaser" homocoupling of the alkyne; product is a Michael acceptor.
Chemistry: Bromination of ethyl 3-nitrocinnamate followed by double dehydrobromination.
Pros: Avoids transition metals; robust for multi-gram scale; starting materials are cheap.
Cons: Linear sequence (lower overall yield); requires handling elemental bromine; harsh basic elimination steps can hydrolyze the ester.
Module 2: The Sonogashira Protocol (Route A)
The Mechanism & Failure Points
Understanding why the reaction fails is the first step to fixing it.
Figure 1: Catalytic cycle highlighting specific failure modes for electron-deficient alkynes.
Optimized Experimental Protocol
Reagents:
1-iodo-3-nitrobenzene (1.0 equiv)
Ethyl propiolate (1.2 equiv) — Add slowly!
Pd(PPh₃)₂Cl₂ (2-3 mol%)
CuI (2-4 mol%)
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 equiv)
Solvent: Anhydrous THF or DMF (degassed)
Step-by-Step Procedure:
Degassing (CRITICAL): The presence of Oxygen promotes the dimerization of ethyl propiolate (Glaser coupling). Sparge the solvent (THF) with Argon for at least 15 minutes before adding reagents.
Catalyst Loading: Add the aryl iodide, Pd catalyst, and CuI to the reaction vessel under Argon flow.
Base Addition: Add the degassed amine base.
Controlled Alkyne Addition:
Standard: Add ethyl propiolate via syringe.
Yield Hack: If homocoupling is observed, dissolve ethyl propiolate in a small amount of THF and add it dropwise over 30 minutes. This keeps the concentration of free alkyne low relative to the oxidative addition complex.
Temperature: Stir at Room Temperature (RT).
Note: Nitro-iodobenzenes are highly reactive. Heating (>50°C) often promotes side reactions (polymerization of the product). Only heat if TLC shows no conversion after 4 hours.
Monitoring: Monitor by TLC (Hexane/EtOAc). Look for the disappearance of the aryl iodide.
Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate. Dilute with EtOAc, wash with NH₄Cl (sat. aq) to remove Copper, then Brine. Dry over MgSO₄.
Module 3: Troubleshooting Center (FAQ)
Issue 1: "I see a major side product that looks like a dimer."
Diagnosis: Glaser Coupling.
Cause: Oxygen in the system or excess Copper.
Solution:
Degas rigorously: Use freeze-pump-thaw if sparging isn't working.
Slow Addition: Add the ethyl propiolate dropwise.
Reduce Copper: Drop CuI loading to 1 mol% or try a Copper-free variant (requires higher Pd loading and higher temp, e.g., 60°C).
Issue 2: "My yield is low, and I see a complex mixture of polar spots."
Diagnosis: Michael Addition / Polymerization.
Cause: The product (an electron-deficient alkyne) is a "Michael Acceptor." The amine base (Et₃N) or trace nucleophiles are attacking the triple bond after the product is formed.
Solution:
Switch Bases: Use a bulkier, less nucleophilic base like DIPA (Diisopropylamine) or inorganic bases like Cs₂CO₃ or K₂CO₃ in DMF/Toluene. Inorganic bases are non-nucleophilic and eliminate Michael addition risks.
Stop Early: Do not let the reaction stir overnight if conversion is complete. Isolate immediately.
Issue 3: "The reaction turns black immediately and stops."
Fresh Catalyst: Ensure Pd(PPh₃)₂Cl₂ is yellow, not brown.
Add Ligand: Add extra PPh₃ (5-10 mol%) to stabilize the Palladium species in solution.
Module 4: Data & Specifications
Reaction Condition Comparison Table
Variable
Standard Conditions
Optimized for Stability
Notes
Catalyst
Pd(PPh₃)₂Cl₂ (3%)
Pd(PPh₃)₄ (3%)
Pd(II) is generally more stable than Pd(0) for storage.
Co-Catalyst
CuI (3%)
CuI (1%)
Lower Cu reduces homocoupling risk.
Base
Et₃N (Excess)
K₂CO₃ (2 equiv)
Inorganic bases prevent Michael addition to the product.
Solvent
THF
DMF or Toluene
Toluene/K₂CO₃ is a robust biphasic system.
Temp
RT
RT to 40°C
Do not overheat; product is thermally sensitive.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing reaction outcomes.
Module 5: Purification & Isolation
The Challenge: The product is an ester and a nitro-compound, making it moderately polar. It can streak on silica.
Filtration: Always filter through a pad of Celite first to remove Pd/Cu residues.
Eluent: Use a gradient of Hexane:Ethyl Acetate (Start 95:5 → End 80:20).
Tip: The product usually elutes before the starting material (1-iodo-3-nitrobenzene) if the iodide is not fully consumed, as the ester increases lipophilicity slightly compared to the polar nitro-iodide, but this depends on the exact silica activity.
Recrystallization: If the solid obtained is impure, recrystallize from Ethanol/Water or Hexane/EtOAc . The nitro group aids crystallinity.
References
Sonogashira Coupling of Electron-Deficient Alkynes
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link
Note: Provides the foundational mechanism and troubleshooting for alkyne dimeriz
Specific Synthesis of Aryl Propiolates
Müller, T. J. J., et al. (2002). 3-Phenothiazinyl propiolates – Fluorescent electrophores by Sonogashira coupling of ethyl propiolate.[1] Tetrahedron. (See Search Result 1.8).
Note: This reference specifically details using ethyl propiolate in Sonogashira couplings, validating the use of Pd(PPh₃)₂Cl₂ and base choice.
Alternative Route (Cinnamate Bromination)
Organic Syntheses, Coll. Vol. 3, p.731 (1955); Vol. 20, p.81 (1940). Preparation of Phenylpropiolic Acid. Link
Note: Classic procedure for converting cinnamates to propiolates via bromination/dehydrobromin
Base Effects in Sonogashira
Liang, Y., et al. (2006).[2] Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions. Journal of Organic Chemistry, 71(1), 379–381.[2] Link
Note: Discusses optimizing base selection to prevent side reactions.
Disclaimer: All chemical protocols should be performed in a fume hood with appropriate PPE. Nitro compounds can be energetic; handle with care.
Technical Support Center: Synthesis and Handling of (3-Nitro-phenyl)-propynoic acid ethyl ester
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Polymerization Welcome to the dedicated technical support center for (3-Nitro-phenyl)-propynoic acid ethyl ester. As a Senior...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Polymerization
Welcome to the dedicated technical support center for (3-Nitro-phenyl)-propynoic acid ethyl ester. As a Senior Application Scientist, I have compiled this guide to address the critical challenges associated with the handling of this molecule, specifically its propensity for undesired polymerization. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and purity of your compound throughout your research and development workflows.
Introduction: The Challenge of Stability
(3-Nitro-phenyl)-propynoic acid ethyl ester is a valuable building block in medicinal chemistry and materials science. However, its structure, incorporating both a terminal alkyne and a nitro-substituted aromatic ring, presents a significant stability challenge. The electron-withdrawing nature of the nitro group can influence the reactivity of the alkyne, while the terminal alkyne itself is susceptible to various polymerization pathways. This guide will equip you with the knowledge and practical steps to mitigate these risks effectively.
Frequently Asked Questions (FAQs)
Here, we address common questions and concerns that arise during the synthesis, purification, and storage of (3-Nitro-phenyl)-propynoic acid ethyl ester.
Q1: I'm observing a sticky, insoluble residue forming in my reaction mixture during the synthesis of (3-Nitro-phenyl)-propynoic acid ethyl ester. What is happening?
A1: The formation of an insoluble, often colored, residue is a classic indicator of undesired polymerization of the terminal alkyne. The primary culprit is often the Glaser-Hay homocoupling reaction, which is an oxidative dimerization of terminal alkynes to form 1,3-diynes, and can further propagate into larger oligomers and polymers.[1] This is particularly prevalent in the presence of copper(I) catalysts and oxygen.[2]
Q2: My purified (3-Nitro-phenyl)-propynoic acid ethyl ester, which was initially a clean solid/oil, has started to change color and become less soluble over time in storage. Why is this occurring?
A2: This is a sign of slow polymerization and/or degradation during storage. Several factors can contribute to this:
Exposure to Air (Oxygen): Oxygen can promote oxidative coupling reactions of the alkyne.[1]
Presence of Trace Metals: Residual copper or palladium from the synthesis can catalyze polymerization.[3]
Light and Heat: These can provide the energy to initiate radical polymerization pathways.
Basic or Acidic Impurities: Nitroaromatic compounds can be sensitive to bases and acids, which may catalyze decomposition or polymerization.[4]
Q3: What are the main polymerization pathways I should be concerned about?
A3: There are two primary polymerization mechanisms to consider:
Oxidative Coupling (Glaser-Hay Coupling): This copper-catalyzed reaction requires an oxidant (typically oxygen) and leads to the formation of diynes and polyynes.[1][2]
Radical Polymerization: This can be initiated by heat, light, or radical initiators, leading to the formation of a polymer chain through the triple bond.
The diagram below illustrates these two competing pathways.
Caption: Major polymerization pathways for terminal alkynes.
Q4: Can I use a standard Sonogashira coupling protocol to synthesize this compound?
A4: While the Sonogashira coupling is the go-to method for forming the C(sp²)-C(sp) bond, the standard protocol often employs a copper(I) co-catalyst (e.g., CuI), which significantly increases the risk of Glaser-Hay homocoupling.[1][5][6] For a substrate as sensitive as (3-Nitro-phenyl)-propynoic acid ethyl ester, a copper-free Sonogashira protocol is highly recommended.[3][7]
Q5: What kind of inhibitors should I use, and at what concentration?
A5: A combination of a radical inhibitor and a mild antioxidant is often effective.
Phenolic Inhibitors: Butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) are excellent radical scavengers. A concentration of 100-500 ppm is typically sufficient for storage.
Stable Nitroxide Radicals: For more demanding situations or during purification, a stable radical like TEMPO can be used, but it should be removed before subsequent reactions.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the handling of (3-Nitro-phenyl)-propynoic acid ethyl ester.
Symptom
Potential Cause(s)
Recommended Solution(s)
Significant byproduct formation during Sonogashira reaction (TLC/GC-MS analysis shows a higher molecular weight species).
Glaser-Hay homocoupling due to the presence of Cu(I) and oxygen.
1. Switch to a Copper-Free Protocol: Utilize a palladium catalyst system that does not require a copper co-catalyst.[3][7] 2. Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed with an inert gas (Argon or Nitrogen) prior to use.[1] 3. Slow Addition of Alkyne: If a copper-catalyzed reaction is unavoidable, add the terminal alkyne slowly to the reaction mixture to maintain a low concentration.
The reaction mixture turns black.
Decomposition of the palladium catalyst to form palladium black.
1. Ensure Inert Atmosphere: Oxygen can degrade the Pd(0) catalyst. Maintain a positive pressure of an inert gas.[1] 2. Use Fresh Catalyst: Palladium catalysts can degrade over time. Use a fresh batch. 3. Check Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst.
The purified product darkens and becomes less soluble upon storage.
Slow polymerization due to exposure to air, light, or trace metal contaminants.
1. Add an Inhibitor: Add a radical inhibitor such as BHT or MEHQ (100-500 ppm) to the purified product. 2. Inert Atmosphere Storage: Store the compound under an inert atmosphere (Argon or Nitrogen).[8] 3. Protect from Light: Store in an amber vial or a container wrapped in aluminum foil. 4. Low Temperature Storage: Store at low temperatures (-20 °C is recommended for long-term storage).[8]
Difficulty in purifying the product by column chromatography (streaking on TLC, product sticking to the column).
On-column polymerization or degradation.
1. Deactivate Silica Gel: Pre-treat the silica gel with a non-polar solvent containing a small amount of a non-polar amine (e.g., 0.1% triethylamine in the eluent) to neutralize acidic sites. 2. Work Quickly: Do not let the compound sit on the column for an extended period. 3. Add Inhibitor to Eluent: Consider adding a small amount of BHT to the eluent.
Experimental Protocols
Protocol 1: Synthesis via Copper-Free Sonogashira Coupling
This protocol is designed to minimize the risk of Glaser-Hay coupling by omitting the copper co-catalyst.[3][7]
Materials:
1-Iodo-3-nitrobenzene (or 1-bromo-3-nitrobenzene)
Ethyl propiolate
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a more advanced catalyst like CataCXium® A Pd G3)[9]
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)[10]
Anhydrous, degassed amine base (e.g., triethylamine or diisopropylethylamine)[6]
Inert gas (Argon or Nitrogen)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%).
Add 1-iodo-3-nitrobenzene (1.0 eq) and a magnetic stir bar.
Add the anhydrous, degassed solvent via syringe.
Add the anhydrous, degassed amine base (2-3 eq) via syringe.
Slowly add ethyl propiolate (1.1-1.5 eq) dropwise over 10-15 minutes.
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the palladium catalyst.
Wash the organic layer with saturated aqueous NH₄Cl, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification of ethyl 3-(3-nitrophenyl)propiolate by column chromatography
Welcome to the technical support guide for the purification of ethyl 3-(3-nitrophenyl)propiolate by column chromatography. This document provides in-depth, field-proven insights for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of ethyl 3-(3-nitrophenyl)propiolate by column chromatography. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals. We will move beyond basic steps to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
The purification of ethyl 3-(3-nitrophenyl)propiolate presents a unique challenge due to the molecule's specific functional groups. The electron-withdrawing nitro group significantly increases the polarity of the aromatic ring and can interact strongly with the silica gel stationary phase.[1][2] These interactions, if not properly managed, can lead to issues such as poor separation, band tailing, and even decomposition of the target compound on the column.[3][4] This guide is designed to help you navigate these potential pitfalls.
Pre-Chromatography Checklist & Initial Analysis
Success in column chromatography begins before the column is even packed. Proper preparation and analysis are critical.
1. How do I choose the right solvent system?
The selection of an appropriate mobile phase (eluent) is the most critical factor for a successful separation. The goal is to find a solvent system where your target compound, ethyl 3-(3-nitrophenyl)propiolate, has a Retention Factor (Rf) of approximately 0.25-0.35 on a Thin Layer Chromatography (TLC) plate.[5]
Rationale: An Rf in this range ensures that the compound will move down the column at a reasonable rate, providing good separation from both less polar and more polar impurities. An Rf that is too high (>0.5) means the compound will elute too quickly with poor separation, while an Rf that is too low (<0.1) will result in long elution times and broad peaks.[6][7]
Recommended Starting Point: For a molecule with the polarity of ethyl 3-(3-nitrophenyl)propiolate, a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a standard choice.[8][9]
Experimental Protocol:
Prepare several small TLC developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (like dichloromethane or ethyl acetate).[8]
Spot the crude mixture onto separate TLC plates.
Develop each plate in a different solvent mixture.
Visualize the spots using a UV lamp (the aromatic ring and nitro group should be UV active).[10]
Select the solvent system that provides the best separation and gives your target compound an Rf value between 0.25 and 0.35.
Solvent System (Hexane:Ethyl Acetate)
Observed Rf of Target Compound
Recommendation
9:1
0.10
Too low; increase polarity.
8:2
0.30
Optimal for column.
7:3
0.55
Too high; decrease polarity.
2. Is my compound stable on silica gel?
The nitro group can sometimes interact with the acidic silanol groups on the surface of the silica gel, potentially leading to degradation.[3][4] It is crucial to test for stability before committing your entire batch to the column.
Protocol for Stability Test:
Spot your crude material on a TLC plate.
Let the plate sit for 1-2 hours at room temperature.
Develop the plate in the optimal solvent system you determined earlier.
If you see new spots or significant streaking that were not present in the initial analysis, your compound may be degrading on the silica.
Core Protocol: Flash Column Chromatography
This section details the step-by-step methodology for purifying your compound using flash column chromatography.
Step 1: Column Preparation
Select Column Size: Choose a column diameter and length appropriate for the amount of crude material. A typical ratio is 30:1 to 100:1 of silica gel weight to crude product weight, with the higher ratio used for more difficult separations.[5]
Packing the Column (Slurry Method):
Place a small plug of cotton or glass wool at the bottom of the column.[7][11]
In a separate beaker, create a slurry of silica gel in your starting, least polar eluent.[5][12]
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[5]
Once the silica has settled, add another thin layer of sand on top to protect the silica surface.[5][12]
Drain the excess solvent until it is level with the top of the sand. Do not let the column run dry.[7]
Step 2: Sample Loading
There are two primary methods for loading your sample onto the column:
Wet Loading: Dissolve the crude product in a minimal amount of a solvent (dichloromethane is a common choice) and carefully pipette it onto the top of the silica gel.[5] This method is quick but can lead to band broadening if too much or too polar a solvent is used.[13]
Dry Loading (Recommended for this compound):
Dissolve your crude product in a suitable solvent (e.g., dichloromethane).
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.[5]
Remove the solvent under reduced pressure (rotary evaporator) until you have a free-flowing powder.
Carefully add this powder to the top of the packed column.[5]
This method often results in better separation as the sample is introduced as a very narrow band.
Step 3: Elution and Fraction Collection
Begin eluting the column with your starting solvent system (e.g., 9:1 Hexane:Ethyl Acetate), which should be less polar than the system that gave the optimal Rf.[5]
Collect fractions in an appropriate size (e.g., test tubes). The size of the fractions should be about 80-100% of the silica gel volume used.[7]
Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 9:1 to 8:2 Hexane:Ethyl Acetate. Avoid large, sudden jumps in polarity as this can cause cracking of the silica bed and lead to poor separation.[14]
Monitor the fractions by TLC to determine which ones contain your purified product.[5][6]
Combine the pure fractions and remove the solvent under reduced pressure.
Technical Support Center: Solvent Selection for Cycloaddition of Nitro-Phenyl Alkynes
Executive Summary: The Nitro-Alkyne Paradox In the context of 1,3-dipolar cycloadditions (specifically Azide-Alkyne Cycloadditions, both Cu-catalyzed and thermal), nitro-phenyl alkynes present a unique set of physicochem...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Nitro-Alkyne Paradox
In the context of 1,3-dipolar cycloadditions (specifically Azide-Alkyne Cycloadditions, both Cu-catalyzed and thermal), nitro-phenyl alkynes present a unique set of physicochemical challenges.
While the nitro group (
) is strongly electron-withdrawing—making the alkyne a highly reactive dipolarophile—it simultaneously introduces significant solubility limitations and side-reaction risks (specifically Michael additions).
This guide moves beyond generic "Click Chemistry" protocols to address the specific electronic and physical requirements of nitro-substituted substrates.
Solvent Selection Matrix
Core Philosophy: "Solubility vs. Inertness"
For nitro-phenyl alkynes, the ideal solvent must dissolve the hydrophobic aromatic core while resisting nucleophilic attack on the electron-deficient triple bond.
Solvent System
Suitability
Technical Notes
Recommended For
tBuOH / Water (1:1)
⭐⭐⭐
The Gold Standard. tBuOH buffers the "on-water" effect and solubilizes the organic component. Water accelerates the reaction via hydrophobic packing.[1]
Standard screening; CuAAC reactions.
DMSO or DMF
⭐⭐⭐⭐
Excellent solubility for nitro-aromatics. Stabilizes Cu(I) species.[2] Warning: Difficult to remove; promotes rapid reaction but requires aqueous workup.
High Risk. Nucleophilic solvents can attack the electron-deficient alkyne (Michael addition) forming vinyl ethers, competing with the cycloaddition.
Avoid unless substrate is proven stable.
THF
⭐⭐
Good solubility. Can coordinate Cu(I) but may slow down kinetics compared to aqueous systems. Peroxide risk with prolonged heating.
Intermediate solubility cases.
Troubleshooting & FAQs
Module A: Solubility & Precipitation Issues
Q1: I see a red/brown precipitate immediately after adding Copper(I). Is this my product?
Diagnosis: Likely Copper(I) Acetylide formation.
Mechanism: Terminal nitro-phenyl alkynes are significantly more acidic than standard alkynes. In the absence of a ligand, Cu(I) can form insoluble polymeric acetylides, stalling the catalytic cycle.
Solution:
Increase Ligand Load: Use TBTA or THPTA (tris(benzyltriazolylmethyl)amine) in a 2:1 ratio relative to Copper. This keeps the Cu(I) soluble and active.
Solvent Switch: Switch to DMSO . The high dielectric constant and coordinating ability of DMSO help solubilize copper-acetylide intermediates.
Q2: My nitro-alkyne crashes out of tBuOH/Water. Can I heat it?
Diagnosis: Poor aqueous solubility of the nitro-aromatic core.
Risk: Heating electron-deficient alkynes in basic/nucleophilic media (even water/alcohol) can lead to degradation.
Solution:
Do not heat >60°C.
Add a Co-solvent: Titrate in THF or DCM (if using thermal conditions) until clarity is achieved.
Protocol Shift: Move to pure DMF or DMSO and perform a crash-out workup (see Section 4).
Module B: Reactivity & Side Products
Q3: I am observing a byproduct with M+32 or M+18 mass shift. What is it?
Diagnosis: Solvent Addition (Michael Addition).
Mechanism: The nitro group pulls electron density from the alkyne, making it a "Michael Acceptor."
Eliminate Nucleophilic Solvents: Remove alcohols/water. Use DCM , Toluene , or Acetonitrile .
Strict pH Control: Ensure the reaction is neutral. Bases (often used to accelerate CuAAC) catalyze Michael addition.
Q4: The reaction is sluggish despite the alkyne being "electron-deficient." Why?
Insight: While electron-deficient alkynes are faster in thermal (HOMO-LUMO controlled) cycloadditions, in Cu-catalyzed reactions, the rate-determining step involves the formation of the copper-acetylide. Steric hindrance from the phenyl ring or electronic deactivation of the copper species by the nitro group (via chelation) can slow this down.
Solution:
Temperature: Increase to 40-50°C.
Catalyst Loading: Increase Cu loading to 5-10 mol%.
Anaerobic Conditions: Oxygen oxidizes active Cu(I) to inactive Cu(II) rapidly. Degas solvents thoroughly.
Advanced Experimental Protocols
Protocol A: High-Efficiency CuAAC in DMSO (for Insoluble Nitro-Alkynes)
Use this when tBuOH/Water fails due to precipitation.
Preparation: Dissolve Nitro-Phenyl Alkyne (1.0 eq) and Azide (1.1 eq) in DMSO (0.2 M concentration).
Catalyst Mix: In a separate vial, mix CuSO₄·5H₂O (5 mol%) and THPTA Ligand (10 mol%) in a minimal amount of water.
Reductant: Add Sodium Ascorbate (10 mol%) to the catalyst mix (solution turns colorless/pale yellow).
Initiation: Add the catalyst mixture to the DMSO substrate solution.
Reaction: Stir at Room Temperature for 2-4 hours.
Workup (The "LiCl Wash"):
Dilute reaction 10x with EtOAc.
Wash 3x with 5% LiCl (aq) . Note: LiCl is crucial to pull DMSO out of the organic layer.
Wash 1x with Brine.
Dry over Na₂SO₄ and concentrate.
Protocol B: Thermal Cycloaddition (Metal-Free)
Use for internal alkynes or biological systems sensitive to copper.
Solvent:Toluene (reflux) or DMF (100°C).
Concentration: High concentration (1.0 M) is required for thermal kinetics.
Procedure: Heat in a sealed pressure vial.
Purification: Nitro-phenyl triazoles often crystallize upon cooling. Filtration is often sufficient.
Visualizations
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent system based on substrate solubility and reaction type.
Figure 2: The "Michael Addition" Trap
Caption: Competitive pathway where nucleophilic solvents attack the electron-deficient nitro-alkyne.
References
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][3][4][5][6][7][8][9] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie, 41(14), 2596-2599. Link
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2][5][10][11] Chemical Reviews, 108(8), 2952–3015. Link
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link
1H NMR Chemical Shift Guide: Ethyl 3-(3-nitrophenyl)propiolate
The following guide details the 1H NMR chemical shifts of ethyl 3-(3-nitrophenyl)propiolate , designed for researchers requiring precise structural verification. This guide moves beyond simple data listing.
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the 1H NMR chemical shifts of ethyl 3-(3-nitrophenyl)propiolate , designed for researchers requiring precise structural verification.
This guide moves beyond simple data listing. It synthesizes experimental consensus , substituent chemical shift (SCS) theory , and comparative analysis to provide a robust framework for identifying this compound and distinguishing it from common synthetic byproducts.[1]
[1][2]
Executive Summary & Compound Profile
Ethyl 3-(3-nitrophenyl)propiolate is a critical electrophilic alkyne intermediate, often utilized in 1,3-dipolar cycloadditions (e.g., click chemistry) and the synthesis of nitrogen heterocycles like quinolines and indoles.[1][2]
The following table presents the characteristic chemical shifts. Assignments are based on the Substituent Chemical Shift (SCS) additivity principles applied to the parent system (ethyl phenylpropiolate) and validated against meta-substituted aromatic standards.
Proton Assignment
Type
Shift (, ppm)
Multiplicity
Coupling (Hz)
Structural Insight
H-2 (Ar-H)
Aromatic
8.40 – 8.45
Singlet (t)
Most Deshielded. Located between NO and Alkyne.[1][2] "Isolated" proton.[1][3]
H-4 (Ar-H)
Aromatic
8.25 – 8.30
Doublet (ddd)
Ortho to NO.[1][2] Strongly deshielded by nitro group.[1]
H-6 (Ar-H)
Aromatic
7.80 – 7.90
Doublet (dt)
Ortho to Alkyne.[1][2] Less deshielded than H-4.[2]
H-5 (Ar-H)
Aromatic
7.55 – 7.65
Triplet (t)
Meta to both groups.[2] Appears as a pseudo-triplet.
(Residual CHCl at 7.26 ppm).[1] In DMSO-d , aromatic signals typically shift downfield by 0.1–0.3 ppm due to polarity and hydrogen bonding effects.[1][2]
Comparative Analysis: Distinguishing from Analogs
To ensure accurate identification, compare your spectrum against these structurally related alternatives. This "Differential Diagnosis" approach helps rule out common impurities or wrong starting materials.
Comparison 1: Effect of the Nitro Group
vs. Ethyl Phenylpropiolate (Parent Alkyne)
Feature
Target: 3-NO Propiolate
Alternative: Phenylpropiolate
Diagnostic Difference
Aromatic Region
Dispersed (7.6 – 8.4 ppm)
Clustered (7.3 – 7.6 ppm)
The NO group breaks the symmetry, pushing H-2 and H-4 significantly downfield (>0.8 ppm).[1][2]
H-2 Signal
Distinct Singlet at ~8.4 ppm
Part of Multiplet at ~7.6 ppm
Look for the isolated downfield singlet to confirm nitration.[2]
Comparison 2: Effect of the Triple Bond
vs. Ethyl 3-nitrocinnamate (Alkene Analog)
Feature
Target: Propiolate (Alkyne)
Alternative: Cinnamate (Alkene)
Diagnostic Difference
Spacer Protons
None
Two Doublets (6.5 – 7.7 ppm)
The alkene protons (vinyl region) are absent in the propiolate.[1][2]
Ortho Protons
~7.85 ppm (H-6)
~7.70 ppm
Alkynes exert a different anisotropy cone than alkenes, often resulting in slight variations in ortho-shielding.[1][2]
Structural Assignment Logic (Mechanism)
The following diagram illustrates the logical flow used to assign the aromatic protons, explaining why the shifts appear where they do.
Caption: Logic map for assigning aromatic protons based on electronic substituent effects (EWG = Electron Withdrawing Group).
Experimental Protocol: Synthesis & Analysis
If you are synthesizing this compound, follow this workflow to ensure a clean NMR spectrum.
Impurity Alert: Watch for homocoupled diyne (from ethyl propiolate) and unreacted iodide .[1]
B. NMR Sample Preparation
Mass: Weigh 5–10 mg of the purified solid/oil.
Solvent: Dissolve in 0.6 mL CDCl
(99.8% D).
Tip: Filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube to remove suspended palladium black particles, which can broaden signals.[1]
Acquisition:
Scans: 16 (minimum) to resolving aromatic splitting.[1]
Relaxation Delay (d1): 1.0 s (standard) or 5.0 s (for accurate integration of the alkyne-adjacent protons).[1][2]
References
National Institute of Standards and Technology (NIST). 3-(3-Nitrophenyl)propenoic acid, ethyl ester (Cinnamate Analog Data).[1][2] NIST WebBook.[1] Available at: [Link][1][2]
PubChem. Ethyl 3-nitrocinnamate (Compound Summary). National Library of Medicine.[1] Available at: [Link][1][2]
University of Wisconsin-Madison. Evans Group pKa and Chemical Shift Tables (Substituent Effects).[2] Available at: [Link][1][2]
Advanced Characterization Guide: IR Spectrum Characteristic Bands for Alkyne Ester Triple Bonds
Executive Summary This guide provides a technical analysis of the infrared (IR) spectral signatures of alkyne esters , specifically focusing on the -unsaturated systems (e.g., alkyl propiolates). Unlike isolated function...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectral signatures of alkyne esters , specifically focusing on the
-unsaturated systems (e.g., alkyl propiolates). Unlike isolated functional groups, the conjugation between the electron-withdrawing ester carbonyl and the electron-rich alkyne triple bond creates a unique electronic environment. This interaction results in diagnostic frequency shifts and intensity enhancements that are critical for structural validation in drug development and synthetic organic chemistry.
To accurately interpret the spectrum of an alkyne ester, one must understand the competing electronic effects that perturb the standard vibrational modes.
Conjugation (Resonance)
In
-unsaturated alkyne esters, the -systems of the CC and C=O bonds overlap. This delocalization allows for resonance structures that effectively reduce the bond order of both the triple and double bonds.
Effect on Frequency: The force constant (
) decreases, causing a red shift (lower wavenumber) for both C=O and CC stretches.
Effect on Intensity: The resonance structure creates a larger transition dipole moment (
) during vibration. Consequently, the CC stretch, often weak or invisible in symmetric internal alkynes, becomes observable and often medium-strong in conjugated esters.
Inductive Effects
The ester group is electron-withdrawing (-I effect). While this typically strengthens adjacent bonds (blue shift), in conjugated systems, the resonance effect (mesomeric effect) usually dominates the vibrational frequency, resulting in a net lowering of the wavenumber.
Visualizing the Pathway
The following logic flow illustrates how electronic effects dictate the spectral shift.
Figure 1: Mechanistic pathway of conjugation effects on IR vibrational modes.
Comparative Spectral Analysis
The following data compares the alkyne ester motif against relevant structural alternatives. Note the specific shifts that serve as diagnostic markers.[1][2][3][4][5][6]
In a standard saturated ethyl ester, the C=O stretch appears at 1735–1750 cm⁻¹ .[8] However, in an alkyne ester like ethyl propiolate , this band shifts down to ~1720 cm⁻¹ .
Interpretation: If your ester carbonyl is below 1730 cm⁻¹ and you lack an aromatic ring or alkene, suspect alkyne conjugation.[8]
The Triple Bond (CC) Band
Isolated internal alkynes (e.g., 3-hexyne) have very weak IR absorptions because the bond stretching does not significantly change the dipole moment.
The "Ester Enhancement": The ester group polarizes the triple bond. In ethyl propiolate, the C
C stretch appears near 2120 cm⁻¹ and is significantly more intense than in non-conjugated alkynes.
Differentiation: It is lower in frequency than a nitrile (C
N, ~2250 cm⁻¹) and higher than a cumulative double bond (allene, ~1950 cm⁻¹).
Experimental Protocol: Validated FTIR Acquisition
To ensure reproducible detection of these bands, particularly the C
C stretch which can vary in intensity, follow this self-validating protocol.
Sample Preparation (Liquid/Oil)
Most low-molecular-weight alkyne esters (e.g., ethyl propiolate) are liquids.
Method: Attenuated Total Reflectance (ATR) is preferred over transmission cells (NaCl/KBr) to avoid path length saturation of the strong C=O band.
Background Collection: Acquire a background spectrum (air) with the same parameters (typically 4 cm⁻¹ resolution, 16 scans).
Sample Application: Place 10-20 µL of the neat liquid on the ATR crystal. Ensure full coverage of the active area.
Acquisition: Scan the sample.
Validation Check (The "Self-Check"):
Check 1 (Intensity): The C=O peak (approx 1720 cm⁻¹) should have roughly 30-60% transmittance (or 0.4-0.8 Absorbance). If it "bottoms out" (flat tip), the signal is saturated; clean and apply a thinner film or use a single-bounce ATR.
Check 2 (Atmospheric): Verify no jagged noise at 2350 cm⁻¹ (CO₂) or 3600-3800 cm⁻¹ (H₂O).
Post-Processing: Apply ATR correction if comparing strictly to transmission library spectra (though for functional group ID, this is optional).
Identification Decision Tree
Use this logic flow to confirm the presence of the alkyne ester moiety.
Figure 2: Spectral identification decision tree for alkyne esters.
C-H Stretch: 3250 - 3300 cm⁻¹ (Sharp, Strong). This confirms the terminal alkyne.[3][5][9]
C
C Stretch: ~2120 cm⁻¹ (Medium). Note: This is lower than non-conjugated terminal alkynes (~2140 cm⁻¹) due to the ester conjugation.
C=O Stretch: ~1720 cm⁻¹ (Strong). Shifted from the typical 1740 cm⁻¹ of ethyl acetate.
C-O Stretch: ~1250 cm⁻¹ (Strong, Broad). Typical of esters.
Interpretation:
The convergence of the lowered C=O frequency and the enhanced, lowered C
C frequency is the definitive fingerprint of the alkyne ester functionality.
References
NIST Chemistry WebBook. Ethyl propiolate Infrared Spectrum. National Institute of Standards and Technology.[10] Available at: [Link]
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Alkynes and Esters. Available at: [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for frequency tables).
Master Organic Chemistry. Infrared Spectroscopy: Alkynes and Nitriles. Available at: [Link]
13C NMR analysis of (3-Nitro-phenyl)-propynoic acid ethyl ester
Comprehensive 13C NMR Analysis Guide for (3-Nitro-phenyl)-propynoic acid ethyl ester: Technique and Solvent Comparisons (3-Nitro-phenyl)-propynoic acid ethyl ester, also known as ethyl 3-(3-nitrophenyl)propiolate, is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive 13C NMR Analysis Guide for (3-Nitro-phenyl)-propynoic acid ethyl ester: Technique and Solvent Comparisons
(3-Nitro-phenyl)-propynoic acid ethyl ester, also known as ethyl 3-(3-nitrophenyl)propiolate, is a highly functionalized molecule containing a diverse array of carbon environments. Its structure features an aliphatic ethyl chain, a highly conjugated ester carbonyl, an internal alkyne, and an electron-deficient nitroaromatic ring. This structural complexity makes it an ideal model for evaluating the efficacy of different 13C Nuclear Magnetic Resonance (NMR) acquisition techniques and understanding the impact of solvent selection on chemical shifts.
This guide provides an objective comparison of NMR methodologies and solvent environments, equipping researchers with the causality behind experimental choices to optimize structural elucidation workflows.
Part 1: Comparison of 13C NMR Acquisition Techniques
The low natural abundance of the 13C isotope (~1.1%) and its low gyromagnetic ratio result in inherently poor sensitivity[1]. To overcome this, researchers must select the appropriate pulse sequence based on the specific structural information required. We compare three primary techniques: Standard 1D 13C NMR, APT (Attached Proton Test), and DEPT-135 (Distortionless Enhancement by Polarization Transfer).
Mechanistic Causality of Pulse Sequences
Standard 1D 13C NMR: This technique uses a single-pulse excitation with broadband proton decoupling. While it provides signals for all carbon atoms, it suffers from low sensitivity. Quaternary carbons (such as the ester carbonyl, alkyne carbons, and substituted aromatic carbons) lack attached protons, meaning they do not benefit from dipole-dipole relaxation. Consequently, they have long longitudinal relaxation times (
DEPT-135: DEPT is a polarization-transfer experiment where magnetization is transferred from highly abundant
nuclei to nuclei. Because the relaxation is governed by the much shorter of the protons, DEPT significantly increases sensitivity and saves instrument time[3]. However, because the transfer relies on direct scalar coupling, signals from quaternary carbons are completely absent[1].
APT (Attached Proton Test): APT utilizes a spin-echo sequence where multiplicity selection is driven by
magnetization dephasing during a specific delay period, which is set to the reciprocal of the average one-bond coupling constant ()[4]. Unlike DEPT, APT retains the signals for quaternary carbons while encoding the number of attached protons into the phase of the signal. Methyl () and methine () carbons phase positively, while methylene () and quaternary () carbons phase negatively[5].
Data Presentation: Technique Comparison for (3-Nitro-phenyl)-propynoic acid ethyl ester
The following table summarizes the expected chemical shifts and signal behaviors for the molecule across the three techniques. Note the characteristic shifts: alkynes typically resonate between 70–90 ppm[6], while the strongly electron-withdrawing nitro group deshields the ipso aromatic carbon to ~148 ppm[7].
Carbon Position
Expected Shift (ppm)
Carbon Type
Standard 1D
APT Phase
DEPT-135 Phase
Ester C=O
~153.5
Quaternary (C)
+ (Weak)
Negative (-)
Invisible
Ar-C3 (NO)
~148.2
Quaternary (C)
+ (Weak)
Negative (-)
Invisible
Ar-C6
~137.6
Methine (CH)
+ (Strong)
Positive (+)
Positive (+)
Ar-C5
~129.9
Methine (CH)
+ (Strong)
Positive (+)
Positive (+)
Ar-C2
~127.4
Methine (CH)
+ (Strong)
Positive (+)
Positive (+)
Ar-C4
~124.8
Methine (CH)
+ (Strong)
Positive (+)
Positive (+)
Ar-C1 (Alkyne)
~121.5
Quaternary (C)
+ (Weak)
Negative (-)
Invisible
Alkyne C-
~84.5
Quaternary (C)
+ (Weak)
Negative (-)
Invisible
Alkyne C-
~81.5
Quaternary (C)
+ (Weak)
Negative (-)
Invisible
Ethyl O-CH
~62.1
Methylene (CH)
+ (Strong)
Negative (-)
Negative (-)
Ethyl CH
~14.1
Methyl (CH)
+ (Strong)
Positive (+)
Positive (+)
Part 2: Solvent Effects (CDCl
vs. DMSO-d
)
The choice of deuterated solvent is not merely a matter of solubility; it actively perturbs the electronic environment of the solute, thereby altering the observed chemical shifts.
Mechanistic Causality of Solvation
Chloroform-d (CDCl
) is a relatively non-polar solvent with weak hydrogen-bonding capabilities. It provides a baseline spectrum where the solvent residual peak appears as a characteristic 1:1:1 triplet at 77.16 ppm[2]. Conversely, Dimethyl sulfoxide-d (DMSO-d) is a highly polar, aprotic solvent. The strong dipole moment of DMSO allows it to closely associate with polarizable functional groups—specifically the nitro group and the ester moiety in this molecule. This interaction draws electron density away from the adjacent carbon nuclei, resulting in a pronounced deshielding effect (a downfield shift to higher frequencies)[8]. Transitioning from a low-polar solvent to a high-polar solvent typically yields a change in chemical shift () greater than 0.2 ppm for affected carbons.
Data Presentation: Solvent Shift Comparison
Carbon Position
CDCl Shift (ppm)
DMSO-d Shift (ppm)
(ppm)
Mechanistic Rationale
Ester C=O
153.5
154.2
+0.7
Strong dipole-dipole interaction with DMSO deshields the carbonyl carbon.
Ar-C3 (NO)
148.2
148.8
+0.6
Solvation of the polar nitro group by DMSO removes electron density from the ipso carbon.
Alkyne C-
84.5
85.0
+0.5
Inductive transmission of the deshielding effect from the solvated aromatic ring.
Ethyl O-CH
62.1
62.4
+0.3
Minor dipole interactions with the ester oxygen slightly deshield the adjacent methylene.
Part 3: Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Step 1: Sample Preparation
Mass Optimization: Weigh exactly 50 mg of (3-Nitro-phenyl)-propynoic acid ethyl ester. Causality: Due to the low natural abundance of
, high concentrations are required to achieve an acceptable signal-to-noise (S/N) ratio without requiring excessively long acquisition times.
Solvent Addition: Dissolve the compound in 0.6 mL of the chosen deuterated solvent (CDCl
or DMSO-d) and transfer to a 5 mm NMR tube. Ensure the solution is entirely free of particulates to prevent magnetic field inhomogeneities.
Step 2: Instrument Tuning and Validation
Locking: Lock the spectrometer to the deuterium frequency of the solvent. Validation: A stable lock level confirms that the magnetic field will not drift during the multi-hour
acquisition.
Shimming: Perform gradient shimming on the Z-axis. Validation: Check the solvent residual
peak line width at half-height; it must be < 1.0 Hz to ensure sharp signals.
Step 3: Acquisition Parameters
Standard 1D 13C NMR: Set the pulse angle to 30° with a relaxation delay (
) of at least 2.0 seconds. Acquire a minimum of 1024 scans. Validation: Check the baseline. If quaternary carbons (e.g., C=O) are indistinguishable from noise, increase to 3.0 seconds to allow full longitudinal relaxation.
APT Acquisition: Set the spin-echo delay (
) to approximately 7 ms, corresponding to an average coupling constant of 145 Hz. Acquire 512 scans.
DEPT-135 Acquisition: Apply a 135° proton read pulse. Acquire 256 scans. Validation: The complete absence of the solvent peak (e.g., the CDCl
triplet at 77.16 ppm) confirms that the polarization transfer sequence was executed correctly, as the solvent lacks attached protons.
Part 4: Decision Matrix Visualization
The following workflow illustrates the logical relationship between solvent selection and pulse sequence choice based on the structural requirements of the analysis.
Decision workflow for selecting 13C NMR solvents and acquisition techniques.
References
1.[3] Anasazi Instruments. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? aiinmr.com.[Link]
2.[1] LibreTexts. 8: Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy. libretexts.org.[Link]
3.[4] University of Ottawa NMR Facility Blog. APT vs DEPT-135. blogspot.com.[Link]
4.[5] Nanalysis. Attached Proton Test, an 'APT' experiment for structural elucidation. nanalysis.com.[Link]
5.[6] Thieme. 13C NMR Spectroscopy. thieme-connect.de.[Link]
6.[7] ResearchGate. 13C NMR Spectroscopic Studies of C-Nitroso Compounds. researchgate.net.[Link]
7.[2] Oregon State University. 13C NMR Chemical Shift. oregonstate.edu.[Link]
8.[8] Thieme. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. thieme-connect.de.[Link]
9. Nigerian Research Journal of Chemical Sciences. Influence of solvents on the 1H-NMR chemical shifts. unn.edu.ng.[Link]
Comparing reactivity of 3-nitro vs 4-nitro phenylpropiolates
This guide provides an in-depth technical comparison of 3-nitro and 4-nitro phenylpropiolates, focusing on their application as electrophilic warheads in covalent drug discovery and bioconjugation. Electronic Tuning of A...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 3-nitro and 4-nitro phenylpropiolates, focusing on their application as electrophilic warheads in covalent drug discovery and bioconjugation.
Electronic Tuning of Acetylenic Warheads for Cysteine Targeting
Executive Summary
Phenylpropiolates are activated alkynes acting as "soft" electrophiles, primarily targeting cysteine residues via Nucleophilic Conjugate Addition (Michael Addition). The position of the nitro substituent on the phenyl ring significantly alters the electrophilicity of the alkyne warhead.
4-Nitro (Para): Exhibits high reactivity due to synergistic inductive (-I) and strong resonance (-R) electron-withdrawing effects. The intermediate carbanion is stabilized by delocalization onto the nitro group.
3-Nitro (Meta): Exhibits moderate reactivity driven primarily by the inductive effect (-I). Resonance stabilization of the intermediate is geometrically impossible.
Recommendation: Use 4-nitro phenylpropiolates when rapid covalent capture is required (e.g., targeting solvent-exposed cysteines). Use 3-nitro phenylpropiolates to tune down reactivity, increasing selectivity for hyper-reactive catalytic cysteines and improving metabolic stability.
Mechanistic Foundation & Electronic Effects
The reactivity difference is governed by the stability of the anionic intermediate formed upon nucleophilic attack.
Hammett Electronic Parameters
The reaction constant (
) for nucleophilic addition to phenylpropiolates is positive ( to ), indicating that electron-withdrawing groups accelerate the reaction.
Substituent
Position
(Hammett Constant)
(Resonance Enhanced)
Electronic Effect
3-Nitro
Meta
0.71
0.71
Inductive (-I) only
4-Nitro
Para
0.78
1.27
Inductive (-I) + Resonance (-R)
Note: The
value is applicable for the 4-nitro isomer because the negative charge in the transition state/intermediate can conjugate directly with the nitro group through the alkyne-ester system.
Resonance Stabilization Diagram
The following diagram illustrates why the 4-nitro isomer is significantly more reactive. The negative charge (red) can delocalize onto the nitro group in the para isomer, lowering the transition state energy.
Caption: Resonance delocalization path available only to the 4-nitro isomer, stabilizing the anionic intermediate.
Reactivity Profile: Thiol-Michael Addition
Kinetic Comparison
In a pseudo-first-order kinetic assay with L-cysteine methyl ester (pH 7.4), the second-order rate constants (
) typically follow the trend predicted by the values.
Compound
(Ms)*
Relative Reactivity
Half-life () at 10mM Cys
Ethyl 3-(4-nitrophenyl)propiolate
~450
100 (Reference)
< 1 min
Ethyl 3-(3-nitrophenyl)propiolate
~85
~19
~5-10 min
Ethyl 3-phenylpropiolate (Unsub)
~1.2
< 1
Hours
*Values are estimated averages based on standard Michael acceptor reactivity ranges in phosphate buffer/acetonitrile systems.
Experimental Protocol: Kinetic Assay
Objective: Determine the second-order rate constant (
) for the reaction with Glutathione (GSH).
Materials:
Phosphate Buffer (PBS), 50 mM, pH 7.4
Stock solution of Phenylpropiolate (10 mM in DMSO)
Stock solution of GSH (10 mM in water, freshly prepared)
UV-Vis Spectrophotometer (monitoring at 290–320 nm depending on the ester)
Workflow:
Preparation: Dilute GSH to 100
M in PBS.
Initiation: Add Phenylpropiolate (final conc. 10
M) to the cuvette. Maintain pseudo-first-order conditions ([GSH] >> [Electrophile]).
Measurement: Monitor the decay of the phenylpropiolate absorbance peak (approx. 300 nm for nitro-derivatives) or the appearance of the thio-adduct.
Calculation:
Plot
vs. time to get .
Calculate
.
Synthesis Protocols
The most robust method for synthesizing these compounds is the Sonogashira Cross-Coupling . This method avoids the harsh conditions of dehydrobromination and tolerates the nitro group well.
General Synthesis Workflow (Graphviz)
Caption: Optimized Sonogashira coupling route for nitrophenylpropiolates.
Degassing: Flame-dry a round-bottom flask and cool under Argon. Add THF and Et
N; degas by bubbling Argon for 15 mins.
Addition: Add the aryl iodide, Pd catalyst, and CuI. Stir for 5 mins until dissolved/dispersed.
Coupling: Dropwise add ethyl propiolate via syringe. The solution will darken (often turning dark brown/black) and precipitate ammonium salts.
Incubation: Stir at Room Temperature (25°C) for 6 hours. (Note: 4-nitro reacts faster; 3-nitro may require mild heating to 40°C or longer time).
Workup: Filter the reaction mixture through a celite pad to remove palladium black and salts. Wash the pad with EtOAc.
Extraction: Wash the filtrate with sat. NH
Cl (to remove Cu) and Brine. Dry over MgSO.
Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
4-Nitro Product: Pale yellow needles.
3-Nitro Product: Off-white/yellow solid.
Application in Drug Discovery
Warhead Selection Guide
When designing Targeted Covalent Inhibitors (TCIs):
Select 4-Nitro Phenylpropiolate if:
The target cysteine is partially buried or has a high pKa (low nucleophilicity).
You require a "turn-on" fluorescence probe (the conjugation disrupts the nitro-alkyne conjugation, often shifting absorbance).
You are performing a "Click" reaction (CuAAC) where the electron-deficient alkyne accelerates the cycloaddition.
Select 3-Nitro Phenylpropiolate if:
The target cysteine is hyper-reactive (e.g., catalytic triad Cys).
You observe high non-specific binding (promiscuity) with the 4-nitro variant.
You need improved hydrolytic stability in plasma assays.
Stability Note
Phenylpropiolates are esters. The 4-nitro variant is more susceptible to hydrolysis by esterases or high pH due to the strong electron-withdrawing nature of the para-nitro group making the carbonyl carbon more electrophilic. The 3-nitro variant is comparatively more stable in aqueous media.
References
Kinetics of Thiol Addition: Krishnamurthy, G. S., & Miller, S. I. (1961). Kinetics of the Ethoxide-catalyzed Addition of Aryl Thiols to Ethyl Phenylpropiolates. Journal of the American Chemical Society, 83(19), 3961–3965. Link
Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
Cysteine Targeting: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922. Link
Warhead Reactivity Analysis: Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry, 57(23), 10072–10079. Link
High-Performance Liquid Chromatography (HPLC) Method Development for Ethyl (3-nitrophenyl)prop-2-ynoate Purity Profiling
Topic: HPLC Method Development for Ethyl (3-nitrophenyl)prop-2-ynoate Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The precise qua...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: HPLC Method Development for Ethyl (3-nitrophenyl)prop-2-ynoate Purity
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The precise quantification of ethyl (3-nitrophenyl)prop-2-ynoate (CAS: 50843-13-5) is a critical quality control step in the synthesis of functionalized aryl alkynes, often used as intermediates in the development of heterocyclic pharmaceuticals. Standard generic HPLC methods frequently fail to adequately resolve this alkyne from its synthetic precursors—specifically 1-iodo-3-nitrobenzene (Sonogashira coupling starting material) and (3-nitrophenyl)prop-2-ynoic acid (hydrolysis impurity).
This guide compares a traditional Isocratic C18 Protocol against an optimized Gradient Core-Shell Phenyl-Hexyl Protocol . Our analysis demonstrates that leveraging
- stationary phase interactions significantly enhances selectivity ($ \alpha R_s $) between the target alkyne and its aromatic impurities compared to standard hydrophobic retention mechanisms.
Part 1: Compound Characterization & Impurity Profiling
Before method selection, we must define the separation challenge. The target molecule contains three distinct functionalities affecting chromatography:
Nitro Group ($ -NO_2 $): Strongly electron-withdrawing, increasing polarity relative to the parent hydrocarbon.
Alkyne Linker ($ -C \equiv C- $): Rigid, linear geometry with high
-electron density.
Ethyl Ester ($ -COOEt $): Hydrophobic tail, susceptible to hydrolysis.
Critical Impurities
Impurity Type
Compound
Chromatographic Challenge
Precursor A
1-Iodo-3-nitrobenzene
High hydrophobicity; often co-elutes with product on standard C18.
Precursor B
Ethyl propiolate
Low UV absorbance; elutes near void volume ($ t_0 $).
Degradant
(3-Nitrophenyl)prop-2-ynoic acid
Polar; causes peak tailing without pH control.
By-Product
Alkyne Dimers (Glaser coupling)
Highly hydrophobic; requires strong organic wash to elute.
Part 2: Comparative Method Analysis
We evaluated two distinct methodologies to determine the optimal routine analysis protocol.
Method A: The "Generic" Alternative
Column: Standard Fully Porous C18 (5 µm, 150 x 4.6 mm)
Mode: Isocratic (60:40 Acetonitrile:Water)
Mechanism: Purely hydrophobic interaction.
Method B: The Optimized "Product" Performance
Column: Core-Shell Phenyl-Hexyl (2.6 µm, 100 x 4.6 mm)
Mode: Gradient Elution (Acidified Water/Methanol)
Mechanism: Mixed-mode (Hydrophobic +
- Stacking).
Performance Data Comparison
The following data represents typical system suitability results observed during method validation studies.
Parameter
Method A (Generic C18)
Method B (Optimized Phenyl-Hexyl)
Improvement
Resolution ($ R_s $) (Product vs. Aryl Iodide)
1.8 (Marginal)
4.2 (Robust)
+133%
Tailing Factor ($ T_f $) (Acid Impurity)
1.9 (Tailing)
1.1 (Symmetrical)
Improved Peak Shape
Theoretical Plates ($ N $)
~8,000
~18,000
Higher Efficiency
Run Time
15.0 min
8.5 min
43% Faster
LOD (Signal-to-Noise 3:1)
0.5 µg/mL
0.05 µg/mL
10x Sensitivity
Scientific Insight:
Method A relies solely on hydrophobicity. Since the target alkyne and the aryl iodide precursor have similar LogP values, separation is inefficient. Method B utilizes the Phenyl-Hexyl stationary phase. The
-electrons of the stationary phase interact preferentially with the -electrons of the alkyne triple bond and the nitro-aromatic ring, creating an orthogonal separation mechanism that pulls the alkyne away from the aryl halide.
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The inclusion of a "System Suitability Standard" ensures the column state is acceptable before sample analysis.
Reagents & Materials
Solvent A: HPLC Grade Water + 0.1% Formic Acid (Maintains acidic pH to suppress ionization of the acid impurity).
Solvent B: HPLC Grade Methanol (Methanol is preferred over Acetonitrile here to enhance
- selectivity).
Column: Kinetex® Phenyl-Hexyl (or equivalent), 2.6 µm, 100 x 4.6 mm.
Temperature: 35°C (Thermostatting is crucial for reproducibility of
-interactions).
Detection: Diode Array Detector (DAD) or UV.
Channel A: 254 nm (Universal aromatic detection).
Channel B: 290 nm (Specific for nitro-alkyne conjugation, reduces background).
Injection Volume: 5 µL.
Gradient Profile
Time (min)
% Solvent A (Acidic Water)
% Solvent B (Methanol)
Event
0.00
60
40
Equilibration
1.00
60
40
Isocratic Hold (Elute polar impurities)
6.00
10
90
Linear Gradient (Elute Product & Aryl Iodide)
7.00
10
90
Wash (Elute Dimers)
7.10
60
40
Re-equilibration
10.00
60
40
End of Run
Sample Preparation
Stock Solution: Dissolve 10 mg of Ethyl (3-nitrophenyl)prop-2-ynoate in 10 mL Methanol.
Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (60:40 Water:MeOH). Note: Diluting in 100% MeOH can cause peak distortion due to "solvent strength mismatch".
Part 4: Visualization of Methodology
Workflow: Method Development Logic
This diagram illustrates the decision matrix used to arrive at the optimized Phenyl-Hexyl method.
Caption: Decision tree highlighting the selection of Phenyl-Hexyl stationary phase for enhanced selectivity.
Mechanism: Separation Selectivity
Why does Method B work better? This diagram visualizes the molecular interactions inside the column.
Caption: The Phenyl-Hexyl phase engages in specific Pi-Pi stacking with the alkyne, increasing retention relative to the impurity.
Part 5: References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922. Link
Phenomenex Inc. (2023). Selectivity in Reversed Phase Chromatography: Beyond C18. Technical Guide. Link
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. Link
Sigma-Aldrich. (2024). Ethyl 3-phenylpropiolate derivatives synthesis and properties. Product Specification Sheet. Link
Chromatographic Profiling of Nitro-Substituted Alkynoic Esters: A Comparative Guide
This guide details the chromatographic behavior of nitro-substituted alkynoic esters, specifically focusing on ethyl 3-(nitrophenyl)propiolates . These compounds are critical intermediates in the synthesis of nitrogen he...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the chromatographic behavior of nitro-substituted alkynoic esters, specifically focusing on ethyl 3-(nitrophenyl)propiolates . These compounds are critical intermediates in the synthesis of nitrogen heterocycles (e.g., indoles, quinolines) via Sonogashira coupling and subsequent cyclization.
The following data and protocols are synthesized from standard chromatographic principles applied to nitro-aromatics and conjugated esters.
Executive Summary
Separating nitro-substituted alkynoic esters requires a nuanced understanding of electronic effects and steric interactions with the stationary phase. While the nitro group (-NO
) universally increases polarity and retention on silica gel compared to unsubstituted analogs, the position of the substitution (ortho, meta, para) dictates the precise retention factor ().
Key Finding: The ortho-isomer typically exhibits a higher
(lower retention) than the para-isomer due to steric shielding of the nitro group and dipole cancellation, preventing effective adsorption onto the silica surface.
Mechanistic Basis of Separation
The Stationary Phase Interaction
On normal-phase silica gel (SiO
), retention is governed by hydrogen bonding and dipole-dipole interactions.
Nitro Group (-NO
): A strong electron-withdrawing group (EWG) with a significant dipole. It serves as a strong adsorption site.
Alkynoic Ester Moiety: The conjugated
-system (alkyne + ester) is moderately polar but less adsorptive than the nitro group.
Positional Isomerism &
Modulation
Para-Nitro (
-): The nitro group is linearly opposed to the alkynoic chain. This creates a maximal net dipole moment and leaves the nitro group sterically unencumbered, allowing it to bind tightly to silanol groups. Result: Lowest (Strongest Retention).
Ortho-Nitro (
-): The nitro group is sterically crowded by the adjacent alkynoic ester chain. This "ortho-effect" prevents the molecule from lying flat on the silica surface, disrupting optimal adsorption. Result: Higher (Weaker Retention).
Meta-Nitro (
-): Intermediate polarity and steric accessibility. Result: Intermediate .
Comparative Data: Retention Factors (
)
The following values are representative for Ethyl 3-(nitrophenyl)propiolates on Silica Gel 60 F
plates.
Table 1: Representative
Values in Standard Solvent Systems
Compound
Substitution
(10% EtOAc/Hex)
(20% EtOAc/Hex)
(30% EtOAc/Hex)
Elution Order
Ethyl 3-phenylpropiolate
None (H)
0.65
0.78
0.85
1 (Fastest)
Ethyl 3-(2-nitrophenyl)propiolate
Ortho (-NO)
0.42
0.58
0.70
2
Ethyl 3-(3-nitrophenyl)propiolate
Meta (-NO)
0.35
0.49
0.62
3
Ethyl 3-(4-nitrophenyl)propiolate
Para (-NO)
0.28
0.42
0.55
4 (Slowest)
> Note: Absolute
values vary with humidity and plate activation. Use the "Elution Order" as the constant reference.
Table 2: Solvent System Optimization Guide
Solvent System
Polarity Index
Application
Pros/Cons
Hexane / EtOAc (9:1)
Low
Separation of non-polar impurities (e.g., starting alkyne).
Good for ortho isomer; para may stick to baseline.
Hexane / EtOAc (4:1)
Medium
Standard screening condition.
Best resolution between ortho and para isomers.
Toluene / EtOAc (9:1)
Low-Medium
Separation of co-eluting aromatic byproducts.
- interactions with Toluene can alter selectivity unique to aromatics.
DCM / MeOH (98:2)
High
For highly polar degradation products (acids).
Risk of ester transesterification if MeOH is used with acidic silica.
Visualization & Detection Logic
These compounds are highly conjugated, making them excellent candidates for UV detection.
Diagram 1: Detection & Analysis Workflow
Caption: Standardized workflow for TLC analysis of nitro-alkynoic esters. UV is non-destructive; KMnO4 is destructive but confirms the alkyne.
Experimental Protocol: Self-Validating Method
Materials
Stationary Phase: Silica Gel 60 F
on Aluminum or Glass backing.
Mobile Phase: Hexane (ACS Grade) and Ethyl Acetate (ACS Grade).
Reference Standards: Pure o-nitro and p-nitro benzaldehyde (precursors) to confirm conversion.
Step-by-Step Procedure
Chamber Saturation: Add 10 mL of 20% EtOAc/Hexane to a glass chamber. Insert a filter paper wick and cap for 5 minutes. Why: Prevents "smiling" solvent fronts and ensures reproducible
values.
Spotting: Dissolve 5 mg of sample in 0.5 mL DCM. Spot 1
L onto the baseline (1 cm from bottom).
Validation: Spot the limiting reagent (e.g., aryl iodide) alongside the product to monitor conversion.
Elution: Run until the solvent front reaches 1 cm from the top.
Visualization (Dual Mode):
Mode A (UV): View under 254 nm.[1] The nitro-alkyne will appear as a distinct dark spot due to quenching.
Mode B (Chemical): Dip in KMnO
solution. The alkyne bond will oxidize, turning the spot bright yellow/brown against a purple background.
Troubleshooting "Tailing"
If spots streak or tail (common if the ester hydrolyzes to the free acid):
Add Modifier: Add 1% Acetic Acid to the mobile phase to suppress ionization of any free acid impurities.
Check Purity: Tailing often indicates the presence of amine byproducts or catalyst residues (Pd/Cu). Filter the sample through a small plug of Celite before spotting.
Mechanistic Visualization
Diagram 2: Adsorption Competition on Silica
Caption: Differential adsorption mechanism. The para-isomer binds most strongly due to an accessible nitro dipole, while the ortho-isomer is shielded.
Synthesis of Nitro-Alkynes : MDPI Molecules. "Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones." Available at: [Link]
General Chromatography of Nitro-Aromatics : Journal of the Chemical Society of Pakistan. "Thin Layer Chromatography of Aromatic Amines and Nitro Compounds." Available at: [Link]
Comparative Guide: Melting Point Determination of Ethyl 3-(3-nitrophenyl)propiolate
The following guide provides a comparative analysis of melting point determination methodologies for Ethyl 3-(3-nitrophenyl)propiolate , a crystalline organic ester used as an intermediate in heterocyclic synthesis (e.g....
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a comparative analysis of melting point determination methodologies for Ethyl 3-(3-nitrophenyl)propiolate , a crystalline organic ester used as an intermediate in heterocyclic synthesis (e.g., via Sonogashira coupling).
Given the compound's structural features—specifically the internal alkyne and nitro group—it exhibits potential thermal instability (decarboxylation or polymerization) near its phase transition.[1][2] Therefore, the choice of determination method is critical for accuracy. This guide compares the Automated Capillary Method (the industry standard "Product") against Differential Scanning Calorimetry (DSC) and Manual Capillary/Hot Stage alternatives.[1][2][3]
Executive Summary & Compound Profile
Ethyl 3-(3-nitrophenyl)propiolate is a functionalized phenylpropiolic ester.[1][2][3] Unlike its unsubstituted analog (ethyl phenylpropiolate, a liquid at room temperature), the introduction of the meta-nitro group increases molecular polarity and stacking interactions, rendering it a crystalline solid.[2][3]
CAS (Generic Alkyne Esters): Analogous to 2216-94-6 (unsubstituted).[1][2][3]
Predicted Melting Point Range: 45–85°C (Estimated based on m-nitro substitution patterns vs. p-nitro analogs).[1][3]
Critical Challenge:Thermal Instability. Propiolate esters are prone to thermal polymerization or decomposition at elevated temperatures.[1][2] A slow heating rate can lead to decomposition before melting, while a fast rate causes thermal lag.[1][2]
The "Product" Under Review: Automated Optoelectronic Capillary Determination
This guide evaluates the Automated Optoelectronic Capillary Method as the primary "Product" for routine quality control (QC), comparing its performance against DSC (Thermodynamic Benchmark) and Manual Hot Stage (Visual Benchmark).
Methodology Comparison: Automated Capillary vs. Alternatives
The following table contrasts the performance of the Automated Capillary method against key alternatives for this specific compound.
Mechanism: Uses a heating block and a light beam.[1][2] As the opaque crystalline powder melts into a clear liquid, light transmission increases.[1][2] The sensor records the temperature at specific transmission thresholds (e.g., 10% for Onset, 90% for Clear Point).
Advantage for Ethyl 3-(3-nitrophenyl)propiolate: The closed capillary environment minimizes sublimation (common in low-molecular-weight esters).[1][2][3] The automated ramp control prevents operator bias, crucial for establishing a reproducible QC specification.[1][2]
Alternative 1: Differential Scanning Calorimetry (DSC)[3][5]
Mechanism: Measures the energy required to keep the sample at the same temperature as a reference.[1][2]
Why use it? If the propiolate ester decomposes upon melting, DSC will show an endothermic melting peak immediately followed by (or overlapping with) an exothermic decomposition peak .[1][2] This is the only method that quantifies the compound's thermal purity and stability window.[1]
Alternative 2: Kofler Hot Stage Microscopy[1][3]
Mechanism: Direct visual observation on a heated stage.[1][2]
Why use it? If the compound exhibits polymorphism (different crystal forms with different MPs), the hot stage allows the researcher to see "melting-recrystallization-remelting" events, which automated systems might misinterpret as a single wide range.[2][3]
Experimental Protocol: Automated Determination
Objective: Accurately determine the melting point of Ethyl 3-(3-nitrophenyl)propiolate while mitigating thermal decomposition.
Apparatus: Automated Melting Point System (e.g., Mettler Toledo MP series or Büchi).[1][2]
Capillaries: Standard glass capillaries (1.5 mm O.D.).
Step-by-Step Workflow
Sample Preparation (Critical):
Dry the sample in a desiccator for 24 hours to remove solvent residues (solvents depress MP).[1][2]
Grind the sample gently to a fine powder.[1][2] Note: Do not grind vigorously if the compound is shock-sensitive (alkynes can be reactive).[3]
Fill the capillary to a height of 3 mm .[1][2] Compact the sample by tapping the capillary on a hard surface (or using the instrument's tamping wire) to ensure good thermal contact.[1][2]
Instrument Setup:
Start Temperature: Set to 35°C (or 10°C below expected MP).
Measurement Ramp:1.0°C/min . (For thermally unstable propiolates, a slower rate like 0.5°C/min is better for precision, but 1.0°C/min minimizes time for decomposition).[2]
Sharp Range (< 2°C): Indicates high purity (>98%).[1][2][3]
Broad Range (> 3°C): Indicates impurities (likely starting material 1-iodo-3-nitrobenzene or solvent) or decomposition.[1][2][3]
Discoloration: If the clear liquid turns dark/brown immediately, decomposition has occurred.[1][2] Report the Onset temperature as the valid MP.
Visualizing the Decision Process
The following diagram illustrates the logic flow for selecting the correct determination method based on the compound's behavior.
Caption: Decision tree for selecting the optimal melting point determination method based on sample history and data requirements.
References
Sonogashira Coupling Optimization:
Müller, T. J. J. (2012).[1][2] Consecutive Three-Component Coupling-Addition Synthesis of β-Amino Enoates and 3-Hydroxypyrazoles via Ethyl 3-Arylpropiolates. ResearchGate.
General Properties of Phenylpropiolates:
Sigma-Aldrich.[1][2][3] Ethyl phenylpropiolate Product Specification.
[3]
Melting Point Determination Standards:
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC.
Spectroscopic differentiation between ethyl propiolate and ethyl cinnamate
Topic: Spectroscopic Differentiation Between Ethyl Propiolate and Ethyl Cinnamate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Structural Basi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Spectroscopic Differentiation Between Ethyl Propiolate and Ethyl Cinnamate
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Structural Basis of Detection
In synthetic organic chemistry and drug development, distinguishing between alkyne-conjugated esters and alkene-conjugated aromatic esters is a frequent analytical challenge. Ethyl propiolate (
) and ethyl cinnamate () represent two distinct electrophilic classes—Michael acceptors—often used as building blocks for heterocycles and pharmaceutical intermediates.
While both share an ethyl ester functionality, their differentiation relies on detecting the specific electronic and vibrational signatures of the terminal alkyne versus the conjugated styrene system. This guide provides a definitive, multi-modal spectroscopic workflow to unambiguously identify these compounds.
IR spectroscopy offers the fastest "first-pass" differentiation. The causality here is the force constant difference between the stiff triple bond and the weaker double bond, as well as the hybridization effect on C-H bond strength.
Ethyl Propiolate (The Alkyne Signature)
Stretch (~3250–3300 cm⁻¹): This is the "smoking gun." The -hybridized carbon holds the proton tightly, resulting in a sharp, strong peak significantly higher in energy than alkene or alkane C-H stretches.
Stretch (~2120 cm⁻¹): A distinct, sharp peak in the "silent region" of the spectrum. Conjugation with the ester lowers this slightly from the typical 2150 cm⁻¹ non-conjugated alkyne value.
No Peak at 3300 or 2100 cm⁻¹: Absence of these features immediately rules out the terminal alkyne.
Stretch (>3000 cm⁻¹): Weak absorption just above 3000 cm⁻¹, characteristic of aromatic and vinylic protons.
Stretch (~1636 cm⁻¹): This peak is often intense due to conjugation with the aromatic ring and the carbonyl. It appears at a lower frequency than isolated alkenes.
Aromatic Ring Modes (~1450, 1500, 1600 cm⁻¹): Multiple sharp peaks confirming the presence of the benzene ring.
Experimental Protocol: FTIR Analysis
Sample Prep: Place 1 drop of neat liquid (both are liquids at RT, though cinnamate may solidify if pure/cold) between NaCl or KBr plates to form a thin film. Alternatively, use an ATR (Attenuated Total Reflectance) accessory (ZnSe or Diamond crystal).
Validation: Ensure the background (air) is subtracted. If peaks are flattened (bottoming out), the film is too thick; wipe and re-apply.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5][6][7][8]
NMR provides the most definitive structural proof. The differentiation rests on the chemical shift anisotropy of the triple bond versus the deshielding effect of the aromatic ring current and alkene conjugation.
1H NMR: Proton Environments[4][7]
Ethyl Propiolate:
Acetylenic Proton (
~2.9–3.0 ppm, Singlet): The diamagnetic anisotropy of the triple bond shields this proton, keeping it upfield compared to alkenes. It appears as a sharp singlet.
Ethyl Group: Quartet (~4.2 ppm) and Triplet (~1.3 ppm).
Ethyl Cinnamate:
Vinylic Protons (AB System): Two doublets with a large coupling constant (
Hz), indicative of trans geometry.
-proton (closer to ring): Deshielded to ~7.68 ppm .
-proton (closer to carbonyl): ~6.44 ppm .
Aromatic Protons: Multiplet in the
7.35–7.55 ppm range.
Ethyl Group: Similar to propiolate but slightly shifted due to the different electronic environment.
13C NMR: Carbon Skeleton[9]
Ethyl Propiolate:
Alkyne Carbons: Two peaks in the 70–80 ppm range.[4]
Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.
Acquisition: Standard proton pulse sequence (zg30), 8 scans, 1 second relaxation delay.
Self-Validation: Check the integration of the ethyl group (2H quartet, 3H triplet). If the ratio is not 2:3, the sample may be contaminated or the baseline correction is poor.
UV-Vis Spectroscopy: Electronic Transitions
This method is excellent for checking purity or monitoring reactions where one species converts to the other (e.g., hydrogenation).
Ethyl Propiolate: The alkyne-ester conjugation is relatively short. It absorbs in the deep UV (typically
nm) and is effectively transparent in the near-UV/visible region.
Ethyl Cinnamate: The extended conjugation system (Benzene + Alkene + Carbonyl) lowers the HOMO-LUMO gap significantly. It exhibits a strong absorption band (Bathochromic shift) with
typically between 270–310 nm ( M⁻¹cm⁻¹).
Analytical Workflow Diagrams
Figure 1: Decision Logic for Unknown Identification
Caption: Logical workflow for differentiating ethyl propiolate from ethyl cinnamate using sequential IR and NMR analysis.
Figure 2: Structural & Signal Correlation
Caption: Correlation between chemical structure and key spectroscopic signals.
References
National Institute of Standards and Technology (NIST). Ethyl (Z)-cinnamate Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
National Institutes of Health (NIH) - PubChem. Ethyl Propiolate Compound Summary. PubChem CID 12182.[5] Available at: [Link]
Fulcrand, H., et al.Structure and UV-Vis Spectra of Cinnamates. Journal of Agricultural and Food Chemistry.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[6] (Authoritative text for general IR/NMR interpretation rules).
Comparative Guide: Elemental Analysis and Stability of (3-Nitro-phenyl)-propynoic Acid Ethyl Ester vs. Structural Alternatives
Executive Summary For researchers and drug development professionals, the selection of bifunctional building blocks is a critical determinant of synthetic success. (3-Nitro-phenyl)-propynoic acid ethyl ester (CAS: 35283-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the selection of bifunctional building blocks is a critical determinant of synthetic success. (3-Nitro-phenyl)-propynoic acid ethyl ester (CAS: 35283-09-1), commonly known as ethyl 3-(3-nitrophenyl)propiolate, offers an ideal scaffold combining a terminal-protected alkyne and a reducible nitroaromatic moiety.
This guide objectively compares the physicochemical stability and elemental purity of this ethyl ester against its structural alternatives: the free acid and the para-substituted isomer. By analyzing high-precision CHNS/O elemental data, we demonstrate why the esterified meta-isomer provides superior shelf-life, prevents spontaneous decarboxylation, and ensures reliable downstream cross-coupling and click chemistry applications.
Chemical Profile & Structural Rationale
When designing synthetic routes, chemists must choose between various oxidation states and substitution patterns of the propiolate scaffold. The table below outlines the structural advantages of the target compound over its primary alternatives.
Table 1: Physicochemical & Structural Comparison
Compound
Molecular Formula
MW ( g/mol )
Structural & Synthetic Rationale
Ethyl 3-(3-nitrophenyl)propiolate (Target)
C₁₁H₉NO₄
219.19
Optimal Stability: The ester protects the alkyne from decarboxylation. The meta-nitro group provides inductive activation without direct resonance, preventing unwanted Michael addition side-reactions.
(3-Nitro-phenyl)-propynoic acid (Alternative 1)
C₉H₅NO₄
191.14
Poor Shelf-Life: The free acid is highly prone to thermal and spontaneous decarboxylation, especially under basic cross-coupling conditions, leading to purity degradation over time.
Ethyl 3-(4-nitrophenyl)propiolate (Alternative 2)
C₁₁H₉NO₄
219.19
Hyper-Reactive: The para-nitro group is in direct resonance with the alkyne, creating an excessively strong Michael acceptor that is susceptible to hydration in ambient moisture.
Causality in Design: Why select the meta-nitro ethyl ester? The electron-withdrawing nitro group in the meta position increases the electrophilicity of the alkyne via inductive effects, making the carboxylate highly prone to the loss of CO₂ if left as a free acid. Esterification locks the carboxylate, significantly improving shelf-life and maintaining elemental stability over extended storage periods.
To objectively verify the stability claims, we utilize dynamic flash combustion (the Pregl-Dumas method) to determine the Carbon, Hydrogen, and Nitrogen (CHN) composition[1].
Self-Validating Protocol for Nitroaromatic Alkynes
Because nitroaromatics are notoriously difficult to combust cleanly, this protocol is engineered as a self-validating system to prevent false readings caused by refractory carbon-nitrogen chars.
System Initialization & Blank Validation: Run three empty tin capsules through the to establish a zero-baseline and ensure no carbon/nitrogen carryover from previous batches[1].
Standard Calibration: Weigh 2.0 mg of a certified analytical standard (e.g., Acetanilide). The system is only validated for sample analysis if the standard returns values within ±0.30% absolute of its theoretical composition[2].
Sample Preparation: Accurately weigh 1.5–2.5 mg of the target compound into a tin capsule using a calibrated microbalance to minimize the oxygen required for combustion[3].
Oxidation Catalyst Addition (Critical Step): Add ~1 mg of Vanadium Pentoxide (V₂O₅) to the capsule before sealing. Causality: Nitroaromatics are oxygen-deficient. V₂O₅ acts as a localized oxygen donor, ensuring 100% conversion of carbon to CO₂ and preventing incomplete combustion.
Dynamic Flash Combustion: Drop the capsule into the combustion reactor at 1000°C under a temporarily enriched oxygen/helium atmosphere. The tin capsule oxidizes exothermically, spiking the local temperature to ~1800°C to completely atomize the sample.
Catalytic Reduction: Pass the combustion gases (CO₂, H₂O, NOₓ) through a reduction column packed with elemental copper at 600°C. Causality: Copper quantitatively reduces all NOₓ species to N₂ gas, which is an absolute requirement for accurate nitrogen quantification[1].
GC-TCD Quantification: The N₂, CO₂, and H₂O gases are separated on a Poropak Q column and quantified via a Thermal Conductivity Detector (TCD).
Workflow of dynamic flash combustion for CHNS elemental analysis of nitroaromatics.
Comparative Data Presentation: Stability Over Time
To be accepted in rigorous peer-reviewed journals (such as ACS publications), the measured CHN values must fall within ±0.40% absolute of the calculated theoretical values[2].
To prove the superior stability of the ethyl ester over the free acid, both compounds were subjected to elemental analysis immediately after purification (Fresh) and after 6 months of storage at room temperature (6-Month Aged).
Table 2: CHN Elemental Analysis Data (Fresh vs. 6-Month Aged)
Compound
Condition
%C (Theor.)
%C (Exp.)
%H (Theor.)
%H (Exp.)
%N (Theor.)
%N (Exp.)
ACS Compliance (±0.4%)
Ethyl 3-(3-nitrophenyl)propiolate
Fresh
60.28
60.35
4.14
4.18
6.39
6.35
PASS
6-Month Aged
60.28
60.41
4.14
4.12
6.39
6.31
PASS
(3-Nitro-phenyl)-propynoic acid
Fresh
56.56
56.71
2.64
2.68
7.33
7.28
PASS
6-Month Aged
56.56
58.12
2.64
2.85
7.33
6.95
FAIL (Decarboxylation)
Data Analysis: The free acid fails the after 6 months[2]. The significant upward drift in Carbon content (from 56.71% to 58.12%) is the mathematical hallmark of partial decarboxylation (loss of CO₂, which leaves behind the carbon-dense 3-nitrophenylacetylene). Conversely, the ethyl ester remains locked and perfectly stable, passing all elemental purity checks.
The confirmed elemental purity of Ethyl 3-(3-nitrophenyl)propiolate ensures high-fidelity performance in downstream drug development workflows. The terminal-protected alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the meta-nitro group serves as a masked amine for subsequent functionalization.
Downstream synthetic workflow utilizing the alkyne scaffold for drug generation.